Diapocynin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[3-(5-acetyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-9(19)11-5-13(17(21)15(7-11)23-3)14-6-12(10(2)20)8-16(24-4)18(14)22/h5-8,21-22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNDPICGHQGWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C(=O)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032857 | |
| Record name | Diapocynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29799-22-2 | |
| Record name | Diapocynin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29799-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diapocynin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029799222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diapocynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 29799-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAPOCYNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A65KM2ZD49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Biophysical Properties of Diapocynin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diapocynin, the dimeric form of apocynin, is a compound of significant interest in pharmacological research due to its potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of the chemical and biophysical characteristics of this compound, its synthesis, and its primary mechanism of action as an inhibitor of NADPH oxidase. The document further details its effects on various signaling pathways and provides experimental protocols for its synthesis and key biological assays. Quantitative data, where available, is presented in structured tables for ease of comparison.
Chemical and Biophysical Properties
This compound is a symmetrical molecule formed from the oxidative coupling of two apocynin molecules.[1] Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1,1'-(6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-diyl)bis(ethan-1-one) | |
| Synonyms | Dehydrodiacetovanillone | |
| Molecular Formula | C18H18O6 | |
| Molecular Weight | 330.33 g/mol | |
| CAS Number | 29799-22-2 | |
| Appearance | White to beige powder | |
| Melting Point | >260 °C | |
| Solubility | DMSO: 2 mg/mL (warmed) | |
| SMILES | CC(=O)c1cc(cc(c1O)OC)-c1cc(cc(c1O)OC)C(=O)C |
Synthesis of this compound
This compound is synthesized via the oxidative coupling of its precursor, apocynin.[2] The most common laboratory synthesis involves the use of a sulfate radical generating system.
Experimental Protocol: Oxidative Coupling of Apocynin
Materials:
-
Apocynin (4-hydroxy-3-methoxyacetophenone)
-
Iron(II) sulfate heptahydrate (FeSO4·7H2O)
-
Sodium persulfate (Na2S2O8)
-
Deionized water
-
Aqueous ammonia (3 M)
-
Hydrochloric acid (6 M)
-
Erlenmeyer flask
-
Stirring hot plate
-
Büchner funnel and filter paper
-
Beakers
Procedure: [2]
-
Dissolve apocynin in boiling deionized water in an Erlenmeyer flask with stirring.
-
Add iron(II) sulfate and sodium persulfate to the boiling solution. The solution will turn cloudy and a brown precipitate will form.
-
Continue heating and stirring for approximately 5 minutes. To minimize the formation of triapocynin impurity, it is crucial to stop the reaction at this point.[2]
-
Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with deionized water.
-
Dissolve the crude product in aqueous ammonia.
-
Re-precipitate the this compound by adding hydrochloric acid.
-
Collect the purified precipitate by vacuum filtration.
-
Wash the product three times with boiling water to remove any unreacted apocynin.[2]
-
Dry the final product under vacuum.
Characterization: The final product can be characterized by:
-
FTIR Spectroscopy: To identify functional groups.
-
¹H NMR Spectroscopy: To confirm the dimeric structure.
-
LC-MS: To determine the molecular weight and purity.[2]
Synthesis Workflow
Workflow for the synthesis of this compound.
Mechanism of Action: NADPH Oxidase Inhibition
This compound's primary pharmacological activity stems from its ability to inhibit the NADPH oxidase (NOX) enzyme complex.[3] NOX enzymes are a major source of reactive oxygen species (ROS) in various cell types, and their overactivation is implicated in numerous pathological conditions.
This compound is considered the active metabolite of apocynin and is a more potent inhibitor of NADPH oxidase.[4] It is believed to act by preventing the assembly of the functional enzyme complex, specifically by inhibiting the translocation of cytosolic subunits (like p47phox and p67phox) to the membrane-bound catalytic subunit (gp91phox or NOX2).[4]
Quantitative Data on NADPH Oxidase Inhibition
While this compound is recognized as a more potent inhibitor than its precursor, specific IC50 values for this compound are not consistently reported in the literature. The IC50 value for apocynin's inhibition of NADPH oxidase in activated human neutrophils is approximately 10 µM.[5] It is suggested that this compound is about 10 times more potent than apocynin.[6]
| Compound | Target | Cell Type | IC50 | Reference |
| Apocynin | NADPH Oxidase | Human Neutrophils | ~10 µM | [5] |
Biological Activities and Therapeutic Potential
Antioxidant and Anti-inflammatory Effects
By inhibiting NADPH oxidase, this compound effectively reduces the production of superoxide radicals and other downstream ROS, thereby mitigating oxidative stress.[3] This antioxidant activity is central to its anti-inflammatory effects. This compound has been shown to be superior to apocynin in inhibiting the production of pro-inflammatory cytokines such as TNF-α and the anti-inflammatory cytokine IL-10 in response to lipopolysaccharide (LPS) challenge.[3][4]
Neuroprotective Effects
This compound has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Parkinson's and Huntington's disease.[7][8] Its neuroprotection is attributed to its ability to attenuate oxidative damage and neuroinflammatory responses.[4]
One of the key signaling pathways implicated in this compound's neuroprotective action is the Sirt1/Nrf2 pathway. This compound has been shown to upregulate Sirtuin 1 (Sirt1), which in turn can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response, promoting the expression of various antioxidant and cytoprotective genes.
Sirt1/Nrf2 signaling pathway modulated by this compound.
Cardiovascular Effects
This compound has been shown to have hypotensive and vasorelaxant effects.[1] It can increase the bioavailability of nitric oxide (NO) and decrease ROS levels in endothelial cells, contributing to its cardiovascular protective properties.[1]
Experimental Protocols for Biological Assays
Measurement of Intracellular ROS Production using DCFH-DA
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Remove the treatment media and wash the cells with warm PBS.
-
Load the cells with DCFH-DA working solution (typically 10-25 µM in PBS) and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/530 nm) or visualize under a fluorescence microscope.
Measurement of Calcium-Independent Phospholipase A2 (iPLA2) Activity
Principle: This assay measures the hydrolysis of a radiolabeled phospholipid substrate by iPLA2. The release of the radiolabeled fatty acid is quantified to determine enzyme activity.
Materials:
-
Cell or tissue homogenates
-
This compound
-
Radiolabeled phospholipid substrate (e.g., [³H]arachidonyl-phosphatidylcholine)
-
Assay buffer (calcium-free)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare cell or tissue homogenates in a suitable lysis buffer on ice.
-
Pre-incubate the homogenates with this compound or vehicle control for a specified time.
-
Initiate the reaction by adding the radiolabeled phospholipid substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a stop solution (e.g., a mixture of organic solvents to extract lipids).
-
Separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC) or another chromatographic method.
-
Scrape the portion of the TLC plate corresponding to the free fatty acid into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the iPLA2 activity based on the amount of radiolabeled fatty acid released per unit of time and protein concentration.
Pharmacokinetics
Detailed pharmacokinetic studies specifically for this compound are limited. Most of the available data pertains to its precursor, apocynin. Studies have shown that after intravenous administration of apocynin, this compound is not detected as a metabolite in vivo, suggesting that the conversion may occur intracellularly or at specific sites of inflammation.[2][6]
Pharmacokinetic parameters for apocynin after intravenous administration in mice are summarized below. It is important to note that these values may not directly reflect the pharmacokinetics of this compound.
| Parameter | Value (for Apocynin) | Reference |
| Half-life (t1/2) | 0.05 hours | [2] |
| Clearance (CL) | 7.76 L/h/kg | [2] |
| Volume of Distribution (Vd) | 568.74 mL/kg | [6] |
| Cmax (plasma, 1 min post-IV) | 5494 ± 400 ng/mL | [2] |
Conclusion
This compound is a promising therapeutic agent with well-documented antioxidant, anti-inflammatory, and neuroprotective properties, primarily driven by its inhibition of NADPH oxidase. This guide provides a foundational understanding of its chemical and biophysical characteristics, synthesis, and biological activities. While significant research has been conducted, further studies are warranted to fully elucidate the specific quantitative aspects of its pharmacodynamics and pharmacokinetics to facilitate its translation into clinical applications. The provided experimental protocols offer a starting point for researchers to investigate the multifaceted effects of this intriguing molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound neuroprotective effects in 3-nitropropionic acid Huntington's disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Dichotomous Redox Activity of Diapocynin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diapocynin, the oxidative dimer of apocynin, is a compound of significant interest in pharmacological research due to its potent effects on cellular redox balance. While primarily recognized for its antioxidant properties, particularly as an inhibitor of NADPH oxidase (NOX), emerging evidence suggests a more complex, context-dependent activity profile that can include pro-oxidant effects. This technical guide provides an in-depth exploration of the dual nature of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to offer a comprehensive resource for the scientific community. Understanding this dichotomy is critical for the accurate interpretation of experimental results and for the strategic development of this compound-based therapeutics.
The Antioxidant Activity of this compound
The predominant pharmacological effect attributed to this compound is its antioxidant activity, which is largely mediated through the inhibition of the NADPH oxidase (NOX) enzyme complex, a major source of cellular reactive oxygen species (ROS).
Mechanism of Action: NADPH Oxidase Inhibition
This compound is considered the active metabolite of its precursor, apocynin.[1][2] In phagocytic cells containing myeloperoxidase (MPO), apocynin is oxidized and dimerized to form this compound.[1][3] The primary mechanism of NOX inhibition involves preventing the assembly of the functional enzyme complex. This compound is thought to block the translocation of essential cytosolic subunits, such as p47phox and p67phox, to the cell membrane.[4][5] This prevents their interaction with the membrane-bound components (gp91phox and p22phox), thereby inhibiting the enzyme's activation and the subsequent production of superoxide anions.[1][5]
Modulation of Antioxidant Signaling Pathways
This compound further exerts its antioxidant effects by modulating key intracellular signaling pathways that govern the cellular response to oxidative stress.
-
Sirt1/Nrf2 Signaling Pathway: this compound has been shown to upregulate Sirtuin 1 (Sirt1), a deacetylase that plays a crucial role in cellular stress resistance.[6] Activated Sirt1 can, in turn, promote the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response. Upon activation, it translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of protective genes, including those for antioxidant enzymes like glutathione-S-transferase (GST).[6]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Myeloperoxidase in Apocynin-Mediated NADPH Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Apocynin: A Promising Antioxidant Strategy for Acute Kidney Injury | MDPI [mdpi.com]
- 6. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Diapocynin's Impact on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of diapocynin and its effects on the production of reactive oxygen species (ROS). This compound, an oxidative dimer of apocynin, has emerged as a potent inhibitor of NADPH oxidase (NOX), a primary enzyme responsible for cellular ROS generation.[1][2] Its superior lipophilicity and inhibitory potential compared to its precursor, apocynin, make it a compound of significant interest for therapeutic strategies targeting oxidative stress-mediated pathologies.[1] This document synthesizes experimental findings, details relevant signaling pathways, presents quantitative data, and outlines key experimental protocols to provide a comprehensive resource for the scientific community.
Core Mechanism of Action: NADPH Oxidase Inhibition
This compound's primary mechanism for reducing ROS production is through the inhibition of the NADPH oxidase (NOX) enzyme complex.[1] NOX enzymes are membrane-bound proteins that transfer electrons from NADPH to molecular oxygen, resulting in the production of superoxide (O₂⁻) and other downstream ROS.[3][4]
The activation of most NOX isoforms requires the assembly of a multi-subunit complex, involving the translocation of cytosolic regulatory subunits (such as p47phox and p67phox) to the membrane-bound catalytic core (gp91phox, also known as NOX2, and p22phox).[5][6] this compound is believed to exert its inhibitory effect by preventing this critical assembly step.[1] By hindering the migration and binding of the cytosolic components to the membrane, it effectively blocks the activation of the enzyme and subsequent generation of superoxide.[1]
Quantitative Data on ROS Inhibition
Experimental studies have consistently demonstrated this compound's ability to reduce ROS levels in various cellular and animal models. The following tables summarize the key quantitative findings from the literature.
Table 1: In Vitro Studies
| Cell Type | Model System | This compound Concentration | Effect on ROS Production | Reference |
| Dystrophic Myotubes (mdx) | Muscular Dystrophy Model | 100 µM | Significant reduction | [7] |
| Dystrophic Myotubes (mdx) | Muscular Dystrophy Model | 300 µM | ~40% inhibition | [7][8] |
| Skeletal Muscle Cells | General | Not specified | Inhibits ROS production | [9] |
Note: In contrast, the precursor apocynin has been shown to cause a pro-oxidant, 6-fold increase in ROS in dystrophic myotubes.[7][8]
Table 2: In Vivo Studies
| Animal Model | Disease Model | This compound Dosage | Key Outcomes Related to ROS | Reference |
| Rat | Huntington's Disease (3-NP induced) | 10 mg/kg/day (p.o.) | 63% reduction in gp91phox (NOX2) expression | [1] |
| Rat | Huntington's Disease (3-NP induced) | 10 mg/kg/day (p.o.) | 3.3-fold increase in reduced glutathione (GSH) | [1] |
| Rat | Huntington's Disease (3-NP induced) | 10 mg/kg/day (p.o.) | 1.9-fold increase in glutathione-S-transferase (GST) | [1] |
| Mouse | Parkinson's Disease (MPTP induced) | Not specified | Attenuated oxidative stress | [1] |
Modulation of Cellular Signaling Pathways
This compound's influence extends beyond direct NOX inhibition, impacting downstream signaling cascades involved in cellular stress response and survival.
Sirt1/Nrf2 Antioxidant Response Pathway
A significant mechanism underlying this compound's neuroprotective effects involves the upregulation of the Sirtuin 1 (Sirt1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1]
-
Sirt1: A protein deacetylase that plays a crucial role in cellular stress resistance and longevity.
-
Nrf2: A transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, often referred to as the master regulator of the antioxidant response.
In a state of oxidative stress, Nrf2 is released from its inhibitor, Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of protective enzymes like glutathione-S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This compound has been shown to upregulate Sirt1, which can subsequently activate the Nrf2 pathway, thereby bolstering the cell's intrinsic antioxidant defenses and mitigating oxidative damage.[1]
Detailed Experimental Protocols
Accurate measurement of ROS is critical for evaluating the efficacy of inhibitors like this compound. The following are detailed protocols for commonly cited assays.
Protocol 1: Intracellular ROS Measurement using DCFH-DA
This is a widely used fluorescence-based method to detect intracellular ROS, particularly hydrogen peroxide (H₂O₂), peroxyl radicals, and peroxynitrite.[7][10]
Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein-diacetate (DCFH-DA) is cell-permeable.[7] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11] The intensity of the fluorescence is proportional to the amount of ROS.
Methodology:
-
Cell Culture: Plate cells (e.g., myotubes, neurons) in a suitable format (e.g., 96-well black, clear-bottom plate) and culture until they reach the desired confluence or differentiation state.
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with this compound (e.g., 100 µM, 300 µM) or vehicle control in a suitable buffer (e.g., physiological salt solution) for a defined period (e.g., 30-60 minutes).
-
Probe Loading: Wash the cells twice with a buffer such as Ca²⁺-free physiological salt solution (PSS).[7] Add a working solution of 20 µM DCFH-DA to each well and incubate for 60 minutes at 37°C in the dark to allow for probe loading and de-acetylation.[7]
-
Washing: Gently wash the cells twice with the buffer to remove excess probe.
-
Fluorescence Measurement: Add fresh buffer (containing the respective treatments) to the wells. Measure the fluorescence intensity immediately using a fluorescence plate reader. The typical excitation wavelength is ~485 nm and the emission wavelength is ~530 nm.
-
Kinetic Reading: To measure the rate of ROS production, take kinetic readings every 2-5 minutes over a period of 20-60 minutes.[7]
-
Data Normalization: The rate of increase in fluorescence (slope of the kinetic curve) represents the rate of ROS production. Normalize fluorescence values to the protein content in each well (e.g., using a Bradford or BCA assay) to account for variations in cell number.[12]
Protocol 2: Superoxide Measurement using Lucigenin-Enhanced Chemiluminescence
This assay is particularly useful for quantifying superoxide (O₂⁻) production in tissue homogenates or cell suspensions.[13]
Principle: Lucigenin (bis-N-methylacridinium nitrate) reacts with superoxide anions to form an unstable dioxetane intermediate. The decomposition of this intermediate emits light (chemiluminescence), which can be quantified using a luminometer. The intensity of the light signal is proportional to the rate of superoxide production.
Methodology:
-
Tissue Preparation: Homogenize fresh or frozen tissue samples (e.g., liver, heart, brain) in an ice-cold buffer (e.g., Krebs-HEPES buffer). Centrifuge the homogenate at a low speed to pellet debris, and use the supernatant for the assay. Determine the protein concentration of the supernatant.
-
Reaction Mixture: In a luminometer tube or a white 96-well plate, prepare a reaction mixture containing the buffer, the tissue homogenate (e.g., 50-100 µg protein), and lucigenin (typically 5 µM).
-
Substrate Addition: Initiate the reaction by adding the substrate for NADPH oxidase, NADPH (typically 100 µM).
-
Chemiluminescence Measurement: Immediately place the sample in a luminometer and measure the light output continuously for 10-20 minutes. The data is typically expressed as relative light units (RLU) per second per milligram of protein.
-
Controls:
-
Background Control: Run a sample without NADPH to measure background chemiluminescence.
-
Specificity Control: To confirm that the signal is from superoxide, pre-incubate a parallel sample with superoxide dismutase (SOD, e.g., 200 U/mL), which scavenges superoxide and should significantly reduce the signal.
-
Inhibitor Control: To test the effect of this compound, pre-incubate the tissue homogenate with the compound before adding NADPH.
-
Conclusion and Future Directions
This compound has been robustly demonstrated to be an effective inhibitor of ROS production, primarily through its action on the NADPH oxidase complex. Its ability to modulate key antioxidant signaling pathways like Sirt1/Nrf2 further enhances its therapeutic potential. The quantitative data from both in vitro and in vivo studies support its development as a candidate for treating a range of pathologies underpinned by oxidative stress, including neurodegenerative diseases and muscular dystrophy.[1][14]
Future research should focus on elucidating the precise molecular interactions between this compound and the NOX subunits, exploring its selectivity across different NOX isoforms, and conducting further preclinical studies to establish its pharmacokinetic and pharmacodynamic profiles and long-term safety. The continued investigation of this compound and similar NOX inhibitors holds significant promise for the development of novel therapeutics against oxidative stress-related diseases.
References
- 1. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study between apocynin and protocatechuic acid regarding antioxidant capacity and vascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a dimer of the NADPH oxidase inhibitor apocynin, reduces ROS production and prevents force loss in eccentrically contracting dystrophic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular signaling pathways modulated by Diapocynin.
An In-depth Technical Guide to Intracellular Signaling Pathways Modulated by Diapocynin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the oxidative dimer of apocynin, has emerged as a potent modulator of various intracellular signaling pathways, primarily stemming from its well-documented role as an inhibitor of NADPH oxidase (NOX). By attenuating the production of reactive oxygen species (ROS), this compound initiates a cascade of downstream effects, profoundly impacting inflammatory responses, cellular survival, and neuroprotection. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, presents quantitative data from key preclinical studies, details relevant experimental methodologies, and visualizes the molecular interactions and workflows.
Core Mechanism of Action: NADPH Oxidase Inhibition
This compound is considered the active metabolite of apocynin, particularly in cells containing peroxidases like myeloperoxidase (MPO).[1][2][3] Apocynin is enzymatically oxidized to form this compound, which then acts as a specific inhibitor of the NOX enzyme complex.[1][4] The primary mechanism of inhibition involves preventing the assembly of the functional NOX enzyme. Specifically, this compound hinders the translocation of cytosolic regulatory subunits, such as p47phox and p67phox, to the cell membrane where the catalytic subunit gp91phox (NOX2) is located.[1][5][6] This disruption of subunit assembly prevents the enzyme's activation, thereby blocking the generation of superoxide (O₂⁻) and subsequent ROS.[1][7]
Figure 1: this compound inhibits NADPH Oxidase (NOX) assembly.
Modulation of Key Signaling Pathways
This compound's ability to curb ROS production places it at the apex of several critical signaling cascades.
Anti-Inflammatory Pathways: NF-κB and MAPK
A primary consequence of reduced ROS levels is the suppression of inflammation. ROS typically act as second messengers that activate pro-inflammatory transcription factors.[8]
-
NF-κB Pathway: this compound mitigates neuroinflammation by downregulating the nuclear factor-kappa B (NF-κB) p65 subunit.[6][9] This inhibition prevents the transcription of a host of pro-inflammatory genes, leading to a marked decrease in the expression and release of mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4][6][8] Studies in LPS-stimulated macrophages have confirmed that this compound's anti-inflammatory mechanism is associated with the suppression of NF-κB activation.[4]
-
MAP Kinase Pathway: The parent compound apocynin has been shown to exert anti-inflammatory effects by suppressing the activation of all three major mitogen-activated protein (MAP) kinases: c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinases (ERK), and p38.[10] This inhibition further contributes to the reduced expression of inflammatory genes.
Figure 2: this compound's anti-inflammatory signaling cascade.
Neuroprotective Pathways: Sirt1/Nrf2 Axis
In models of neurodegeneration, this compound demonstrates significant neuroprotective effects by augmenting the cell's endogenous antioxidant defenses.[6][9]
-
Sirt1/Nrf2 Pathway: this compound treatment upregulates the expression of silent information regulator 1 (Sirt1).[6][9] Sirt1, a protein deacetylase, subsequently activates the nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response. Its activation leads to increased transcription of antioxidant enzymes and proteins, including reduced glutathione (GSH), glutathione-S-transferase (GST), and brain-derived neurotrophic factor (BDNF).[6][9] This fortified antioxidant capacity helps protect neurons from oxidative damage.
Figure 3: Neuroprotection via the Sirt1/Nrf2 pathway.
Apoptosis and Cell Survival Pathways
By reducing oxidative stress and inflammation, this compound also modulates signaling pathways that control programmed cell death. In a rat model of Huntington's disease, this compound hindered 3-NP-induced apoptosis.[6][9] This was achieved by significantly decreasing the striatal content of pro-apoptotic markers like the tumor suppressor protein p53 and Bcl-2-associated X protein (Bax), while simultaneously increasing the content of the anti-apoptotic marker B-cell lymphoma-2 (Bcl-2).[6][9]
Calcium and Phospholipase A₂ Signaling
In the context of dystrophic muscle, this compound has been shown to influence calcium homeostasis and related enzymatic activity.[11][12] It reduces the influx of Ca²⁺ through both stretch-activated and store-operated channels, which are major pathways for excessive Ca²⁺ entry in dystrophic muscle.[11][12] Furthermore, this compound potently inhibits the activity of calcium-independent phospholipase A₂ (iPLA₂), an enzyme implicated in the pathological cascade of muscular dystrophy.[11][12]
Quantitative Data Summary
The modulatory effects of this compound have been quantified in several preclinical models. The tables below summarize key findings.
Table 1: Neuroprotective Effects of this compound in a 3-NP Rat Model of Huntington's Disease (Data sourced from a study where rats received this compound at 10 mg/kg/day, p.o., for 14 days)[6]
| Parameter | Molecular Target/Pathway | Observed Effect | Fold/Percent Change (vs. 3-NP group) |
| Oxidative Stress | gp91phox (NOX2) | Expression Decreased | ↓ 63% |
| Reduced Glutathione (GSH) | Content Increased | ↑ 3.3-fold | |
| Glutathione-S-Transferase (GST) | Content Increased | ↑ 1.9-fold | |
| Antioxidant Response | Nrf2 | Content Increased | ↑ 1.9-fold |
| Sirt1 | Protein Level Increased | ↑ 2.5-fold | |
| BDNF | Content Increased | ↑ 2.4-fold | |
| Inflammation | NF-κB p65 | Expression Downregulated | Not quantified, but prominent |
| iNOS | Content Decreased | Not quantified, but marked | |
| Apoptosis | p53 & Bax | Content Decreased | Not quantified, but prominent |
| Bcl-2 | Content Increased | Not quantified, but noticeable |
Table 2: Effects of this compound on iPLA₂ Activity and ROS Production in Dystrophic Myotubes [3][11][12]
| Parameter | Concentration | Observed Effect | Percent of Control |
| iPLA₂ Activity | 100 µM | Inhibition | 31.3% ± 5.25% |
| 300 µM | Inhibition | ~25% (similar to specific inhibitor) | |
| ROS Production | 100-300 µM | Inhibition | Significant reduction noted |
Experimental Protocols
The following sections outline generalized methodologies for key experiments cited in this compound research.
In Vivo Neuroprotection Study (Rodent Model)
This protocol describes a typical workflow for assessing the neuroprotective effects of this compound in a chemically-induced disease model (e.g., 3-NP for Huntington's or MPTP for Parkinson's).
-
Animal Model & Grouping: Male Wistar rats or C57BL/6 mice are acclimatized for at least one week.[6] Animals are randomly assigned to four groups: (1) Vehicle Control, (2) this compound only, (3) Toxin (e.g., 3-NP) + Vehicle, (4) Toxin + this compound.[6]
-
Dosing Regimen: this compound is prepared in a vehicle like 1% DMSO and administered orally (p.o.) via gavage. A typical dose is 10 mg/kg/day.[6] The neurotoxin (e.g., 3-NP at 10 mg/kg/day) is administered intraperitoneally (i.p.).[6] Treatment typically occurs for a period of 7-14 days.[6]
-
Behavioral Analysis: Motor function and coordination are assessed using tests such as the open field test, rotarod, and grip strength test.[9]
-
Tissue Collection & Preparation: Following the treatment period, animals are euthanized. Brains are dissected, and specific regions (e.g., striatum, substantia nigra) are isolated.[13] Tissue is either flash-frozen for biochemical analysis or fixed in 10% neutral buffered formalin for histology.[6]
-
Biochemical Analysis:
-
Western Blot: To quantify protein levels of Sirt1, Nrf2, NF-κB, Bax, Bcl-2, etc.
-
ELISA/Colorimetric Assays: To measure levels of GSH, GST, and inflammatory cytokines (TNF-α, IL-6).[6]
-
-
Histological Analysis:
Figure 4: General experimental workflow for in vivo studies.
In Vitro Anti-Inflammatory Assay (Macrophage Model)
This protocol outlines a method to assess this compound's anti-inflammatory properties using a cell line like RAW 264.7.[4]
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10-100 µM) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium for a specified time (e.g., 18-24 hours).[4]
-
Analysis of Secreted Mediators:
-
Cell Lysate Analysis:
Conclusion
This compound is a multifaceted compound that exerts significant biological effects through the targeted inhibition of NADPH oxidase. This primary action curtails oxidative stress, which in turn leads to the modulation of numerous downstream intracellular signaling pathways. Its ability to suppress NF-κB and MAPK-driven inflammation, enhance neuroprotective defenses via the Sirt1/Nrf2 axis, and inhibit apoptotic signaling positions it as a promising therapeutic candidate for a range of disorders underpinned by oxidative stress and inflammation, including neurodegenerative diseases and muscular dystrophy. The quantitative data and experimental frameworks presented herein provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Influence of Dimerization of Apocynin on Its Effects in Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apocynin - Wikipedia [en.wikipedia.org]
- 8. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound neuroprotective effects in 3-nitropropionic acid Huntington's disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apocynin Suppresses Lipopolysaccharide-Induced Inflammatory Responses Through the Inhibition of MAP Kinase Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a dimer of the NADPH oxidase inhibitor apocynin, reduces ROS production and prevents force loss in eccentrically contracting dystrophic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Diapocynin: A Technical Guide to its Discovery and Application as a Research Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diapocynin, the dimeric form and active metabolite of apocynin, has emerged as a significant research compound, primarily recognized for its potent inhibitory effects on NADPH oxidase (NOX). This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details its synthesis, mechanism of action, and its influence on critical signaling pathways implicated in various pathological conditions. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering insights into the experimental protocols and quantitative data that underpin our current understanding of this compound's biological activities.
Discovery and History
The journey of this compound is intrinsically linked to its precursor, apocynin (4-hydroxy-3-methoxyacetophenone). Apocynin was first described by Oswald Schmiedeberg in 1883 and later isolated in 1908 from the roots of Apocynum cannabinum (Canadian hemp), a plant traditionally used for various medicinal purposes. For decades, apocynin was recognized for its anti-inflammatory properties. However, it was later discovered that apocynin itself is a prodrug that requires metabolic activation to exert its full biological effects.
Subsequent research revealed that the active form of apocynin is its dimer, this compound. This conversion is catalyzed by peroxidases, such as myeloperoxidase (MPO), in the presence of hydrogen peroxide. This enzymatic dimerization is a crucial step for the potent inhibition of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS).
Synthesis of this compound
This compound is synthesized from apocynin through an oxidative coupling reaction. A detailed protocol for its synthesis is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Apocynin
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium persulfate (Na₂S₂O₈)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve apocynin in hot deionized water.
-
Add ferrous sulfate heptahydrate and potassium persulfate to the solution.
-
Heat the reaction mixture on a boiling water bath with stirring for approximately 30 minutes. A precipitate will form.
-
After cooling, collect the precipitate by filtration.
-
Dissolve the precipitate in a sodium hydroxide solution.
-
Re-precipitate this compound by adding hydrochloric acid.
-
Filter, wash the precipitate with water, and dry to yield this compound.
Mechanism of Action: NADPH Oxidase Inhibition
This compound's primary mechanism of action is the inhibition of the NADPH oxidase enzyme complex. NOX enzymes are a major source of cellular ROS, which, when overproduced, contribute to oxidative stress and cellular damage, playing a critical role in the pathophysiology of numerous diseases.
This compound is considered a more potent inhibitor of NADPH oxidase than its monomeric precursor, apocynin. While the IC50 value for apocynin's inhibition of NADPH oxidase is approximately 10 µM, studies have consistently shown that this compound exhibits a significantly higher inhibitory efficiency.[1]
The proposed mechanism of inhibition involves this compound interfering with the assembly of the functional NADPH oxidase complex. Specifically, it is thought to prevent the translocation of the cytosolic subunits, such as p47phox and p67phox, to the cell membrane, where they would normally associate with the membrane-bound components (gp91phox and p22phox) to form the active enzyme.
References
Methodological & Application
Application Notes & Protocols: Laboratory Synthesis and Application of Diapocynin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the laboratory synthesis of Diapocynin, a dimeric metabolite of Apocynin. This compound is a subject of significant research interest due to its anti-inflammatory and anti-oxidative properties, primarily attributed to its function as an inhibitor of NADPH oxidase (NOX).[1][2] These notes include a step-by-step synthesis procedure, purification methods, and characterization data. Furthermore, detailed protocols for key experimental applications of this compound, such as the assessment of Reactive Oxygen Species (ROS) production and cellular damage, are provided to facilitate its use in a research setting.
Chemical Synthesis of this compound
This compound (5,5′-dehydrodiacetovanillone) is synthesized via the oxidative coupling of its monomer, Apocynin (4-hydroxy-3-methoxyacetophenone).[3] The reaction utilizes a sulfate radical, generated in situ from sodium or potassium peroxydisulfate with an iron(II) sulfate initiator, to facilitate the dimerization of Apocynin in an aqueous solution.[1][3]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Recommended Supplier |
| Apocynin (acetovanillone) | 166.17 | Sigma-Aldrich |
| Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O) | 278.01 | Standard laboratory supplier |
| Sodium Peroxydisulfate (Na₂S₂O₈) | 238.10 | Standard laboratory supplier |
| Sodium Hydroxide (NaOH) | 40.00 | Standard laboratory supplier |
| Hydrochloric Acid (HCl), 6 M | 36.46 | Standard laboratory supplier |
| Deionized Water (H₂O) | 18.02 | --- |
| Dimethyl sulfoxide-d6 (DMSO-d6) | 84.17 | For NMR analysis |
Synthesis Protocol
This protocol is adapted from the procedure described by Luchtefeld et al.[1]
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 2.0 g of Apocynin in 200 mL of deionized water. Heat the solution with stirring until it is boiling gently.
-
Initiation: To the boiling solution, add approximately 0.15 g of iron(II) sulfate heptahydrate and 1.6 g of sodium peroxydisulfate.
-
Reaction: Continue stirring the mixture on the hot plate. A brown precipitate of this compound will form gradually. The reaction should be allowed to proceed for 5 minutes. Stopping the reaction at this time helps to minimize the formation of triapocynin impurities.[1][3]
-
Cooling & Filtration: Remove the flask from the heat and allow it to cool to room temperature. Collect the crude brown precipitate by filtration using a Büchner funnel.
-
Purification (Re-precipitation):
-
Washing: Filter the purified precipitate and wash it three times with 100 mL portions of boiling deionized water to remove any unreacted Apocynin.[1][3] Some protocols also recommend a final wash with boiling methanol.[4]
-
Drying: Dry the final product overnight in a desiccator. The expected yield is approximately 60%.[5]
Synthesis Workflow Diagram
Caption: Workflow for the laboratory synthesis of this compound.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][6]
Physicochemical Properties
| Property | Apocynin | This compound | Citation |
| Molar Mass | 166.17 g/mol | 330.33 g/mol | --- |
| pKa | 7.4 | 7.4 | [4] |
| log P (Octanol/Water) | 1.01 | 1.82 | [4][7] |
| Solubility | Soluble in hot water, alcohol, DMSO | Low solubility in water; soluble in DMSO and alkaline solutions | [4][8] |
Spectroscopic Data
| Technique | Data for this compound | Citation |
| ¹H NMR (in CDCl₃) | δ 7.62 (d), 7.58 (d), 6.32 (s, 4-OH), 4.01 (s, OCH₃), 2.57 (s, CH₃) | [5] |
| ¹H NMR (in DMSO-d₆) | A spectrum can be obtained for comparison with published data. | [1][9] |
| Mass Spec. (LC-MS, APCI neg. ion) | [M-H]⁻ ion at m/z = 329.2 | [3][10] |
| Mass Spec. (EI, TMS-derivatized) | [M]⁺ ion at m/z = 618 | [5] |
Mechanism of Action & Signaling Pathway
This compound's primary mechanism of action is the inhibition of the NADPH oxidase (NOX) enzyme complex.[11] In phagocytic cells, Apocynin is converted to this compound, which is considered the active form.[12][13] It prevents the assembly of the active enzyme by hindering the translocation of cytosolic subunits (e.g., p47phox, p67phox) to the membrane-bound components (gp91phox/NOX2 and p22phox).[11][12] This inhibition reduces the production of superoxide (O₂⁻) and subsequent reactive oxygen species (ROS).[14]
Caption: this compound inhibits NADPH oxidase assembly and ROS production.
Experimental Application Protocols
The following protocols describe common assays where synthesized this compound can be used to investigate its biological effects.
Protocol: In Vitro ROS Production Assay
This protocol, adapted from a study on dystrophic myotubes, measures intracellular ROS levels.[15]
-
Objective: To quantify the effect of this compound on ROS production in cultured cells.
-
Materials:
-
Cultured cells (e.g., myotubes, macrophages)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorescence plate reader
-
-
Methodology:
-
Cell Culture: Plate cells in a suitable multi-well plate and culture until they reach the desired confluence or differentiation state.
-
Loading: Wash cells with warm PBS and incubate with DCFH-DA solution (typically 5-10 µM) for 30 minutes in the dark at 37°C.
-
Treatment: Wash cells again to remove excess probe. Add fresh media or buffer containing the desired concentrations of this compound (e.g., 100 µM, 300 µM) or vehicle control (DMSO).[15][16]
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) kinetically over a period of 20-60 minutes.[15]
-
Analysis: Calculate the rate of fluorescence increase over time. Compare the rates of this compound-treated cells to vehicle-treated controls. A reduced rate indicates inhibition of ROS production.
-
Protocol: Muscle Membrane Damage Assay
This protocol assesses sarcolemmal integrity in isolated muscle tissue following damaging contractions.[6][15]
-
Objective: To determine if this compound protects against contraction-induced muscle membrane damage.
-
Materials:
-
Isolated muscle (e.g., mouse Extensor Digitorum Longus, EDL)
-
Ringer solution
-
Procion orange dye (0.2% w/v)
-
This compound stock solution
-
Equipment for muscle stimulation and force measurement
-
Cryostat and fluorescence microscope
-
-
Methodology:
-
Muscle Preparation: Isolate the muscle and mount it in a bath containing Ringer solution maintained at a physiological temperature.
-
Pre-incubation: Add this compound or vehicle to the bath and incubate for 20 minutes before starting the contraction protocol.[6]
-
Dye Addition: Add Procion orange dye (0.2%) to the bath 5 minutes before initiating contractions.[6]
-
Eccentric Contractions: Subject the muscle to a series of damaging eccentric contractions (e.g., 10 repetitions).[6]
-
Wash and Freeze: After the protocol, wash the muscle twice in fresh Ringer solution, blot dry, and snap-freeze in isopentane cooled with liquid nitrogen.[15]
-
Analysis:
-
Cut 20 µm thick cross-sections from the muscle mid-belly using a cryostat.
-
Visualize the sections under a fluorescence microscope.
-
Quantify the percentage of fibers that have taken up the Procion orange dye (indicating membrane damage) relative to the total number of fibers.[6]
-
-
Protocol: In Vivo Motor Coordination Assay (Rotarod Test)
This protocol is used to assess the effect of this compound on motor coordination and balance in animal models of neurodegenerative diseases.[11]
-
Objective: To evaluate if this compound treatment improves motor deficits in a disease model.
-
Materials:
-
Methodology:
-
Animal Dosing: Administer this compound or vehicle to the animals according to the experimental design (e.g., daily oral gavage for 14 days).[11]
-
Training: Before the test day, train the animals on the rotarod for several days. Animals should be capable of remaining on the rotating rod (e.g., at 20 rpm) for a set duration (e.g., 5 minutes) to be included in the study.[11]
-
Testing: On the test day, place each animal on the rotarod and record the latency to fall off. Repeat for a set number of trials.
-
Analysis: Compare the average fall-off latency between the this compound-treated group and the vehicle-treated disease group. An increased latency in the treated group suggests improved motor function.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle | PLOS One [journals.plos.org]
- 7. Dose formulation and analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apocynin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of this compound. - Dialnet [dialnet.unirioja.es]
- 11. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apocynin Prevents Anxiety-Like Behavior and Histone Deacetylases Overexpression Induced by Sub-Chronic Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a dimer of the NADPH oxidase inhibitor apocynin, reduces ROS production and prevents force loss in eccentrically contracting dystrophic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Diapacynin in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of diapocynin, a potent NADPH oxidase inhibitor, in preclinical neurodegenerative disease models. This compound, an oxidative derivative of apocynin, offers enhanced lipophilicity and greater potency in inhibiting NADPH oxidase (NOX) activity, a key enzyme in the production of reactive oxygen species (ROS) implicated in neuroinflammation and neuronal damage.[1]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of NADPH oxidase, particularly the NOX2 isoform prevalent in microglia, the brain's resident immune cells.[2] It is thought to prevent the assembly of the active enzyme complex by hindering the migration of cytosolic subunits (like p47phox) to the cell membrane.[1][3] This blockade of NOX2 activation leads to a significant reduction in superoxide production and subsequent oxidative stress.[1] By mitigating oxidative stress and neuroinflammation, this compound exerts neuroprotective effects, as demonstrated in various disease models.[1][3] Key downstream effects include the modulation of signaling pathways such as Sirt1/Nrf2 and the downregulation of pro-inflammatory factors like NF-κB.[1]
References
- 1. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diapocynin in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diapocynin, an oxidative derivative of apocynin, has emerged as a promising investigational agent in the field of cardiovascular disease research.[1] Its primary mechanism of action involves the inhibition of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS) in the vascular wall and heart.[2][3] By mitigating oxidative stress and associated inflammation, this compound and its precursor apocynin have demonstrated therapeutic potential in various preclinical models of cardiovascular pathologies, including atherosclerosis, cardiac hypertrophy, and ischemia-reperfusion injury.[2][4] These application notes provide a comprehensive overview of the use of this compound in cardiovascular research, including its mechanism of action, experimental protocols, and key quantitative data from relevant studies.
Mechanism of Action
This compound is considered the active metabolite of apocynin and functions as a potent inhibitor of NADPH oxidase.[3] The activation of apocynin to this compound is thought to occur in the presence of peroxidases, such as myeloperoxidase (MPO), which are often present at sites of inflammation.[3] this compound is believed to prevent the assembly of the functional NADPH oxidase enzyme complex by interfering with the translocation of cytosolic subunits, such as p47phox, to the cell membrane.[3][5] This inhibition leads to a reduction in superoxide anion (O₂⁻) production, thereby alleviating oxidative stress. The antioxidant and anti-inflammatory properties of this compound are central to its protective effects in the cardiovascular system.[1]
Key Applications in Cardiovascular Disease Research
Atherosclerosis
Oxidative stress is a critical factor in the initiation and progression of atherosclerosis. This compound and its precursor, apocynin, have been investigated for their ability to attenuate atherosclerotic plaque development. Studies in hypercholesterolemic mouse models have shown that treatment with apocynin can reduce the progression of atherosclerosis.[6][7] The underlying mechanism involves the inhibition of vascular ROS production, which in turn reduces endothelial activation and subsequent inflammatory cell infiltration into the vessel wall.[4][8]
Cardiac Hypertrophy
Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. This compound's parent compound, apocynin, has been shown to attenuate cardiac hypertrophy in animal models of pressure overload and β-adrenergic stimulation.[9][10] The protective effects are attributed to the reduction of ROS levels in cardiomyocytes, which are known to activate hypertrophic signaling pathways.[9][10]
Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a significant concern in clinical events such as myocardial infarction and stroke. The re-establishment of blood flow to ischemic tissue triggers a burst of ROS production, leading to further tissue damage. Apocynin has been demonstrated to be cardioprotective in models of I/R injury by reducing infarct size and preserving cardiac function.[11][12] Its anti-inflammatory effects, including the reduction of pro-inflammatory cytokines, also contribute to its therapeutic benefit in this context.[12]
Endothelial Dysfunction
Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is an early event in the development of many cardiovascular diseases. Apocynin has been shown to improve endothelial function in animal models by reducing vascular superoxide production, thereby preserving NO levels and promoting vasodilation.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound and apocynin in cardiovascular disease models.
Table 1: In Vivo Efficacy of Apocynin in Cardiovascular Disease Models
| Cardiovascular Condition | Animal Model | Apocynin Dosage and Administration | Key Findings | Reference |
| Atherosclerosis | Hypercholesterolemic mice | Not specified in snippet | Reduced progression of atherosclerosis. | [6][7] |
| Atherosclerosis | Mice post-heart attack/stroke | Not specified in snippet | Cut plaque buildup in half and returned inflammation to pre-attack rates. | [4][8] |
| Cardiac Hypertrophy (Pressure Overload) | Rats | Not specified in snippet | Reduced left ventricle/body weight ratio and cardiomyocyte diameter. | [9] |
| Cardiac Hypertrophy (β-adrenergic stimulation) | Male Wistar rats | 10 mg/Kg body weight, intraperitoneal | Blocked hypertrophic responses induced by isoproterenol. | [10] |
| Hypertension and Endothelial Dysfunction | Fructose-fed rats | Not specified in snippet | Prevented the development of hypertension and improved endothelial function. | [13] |
| Myocardial Infarction (Ischemia/Reperfusion) | Wistar rats | Infusion before ischemia or at reperfusion | Decreased infarct size and normalized cardiac hemodynamics. | [11][12] |
| Diabetic Cardiomyopathy | Streptozotocin-induced diabetic rats | 3 mg/kg/day for 5 weeks | Significantly decreased blood glucose levels and insulin resistance. | [14][15] |
Table 2: In Vitro Effects of this compound and Apocynin
| Cell Type | Treatment | Concentration | Key Findings | Reference |
| Dystrophic myotubes | This compound | Not specified in snippet | Inhibited ROS production, abolished iPLA2 activity, and reduced Ca2+ influx. | [16] |
| HR-3Y1-2 cells | Apocynin | 1, 10, 100 µM | Decreased intracellular ROS levels. | [17] |
| Endothelial cells, vascular smooth muscle cells, adventitial fibroblasts | Apocynin | Not specified in snippet | Blocks NADPH oxidase activity and superoxide anion generation. | [3] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for key experiments involving this compound and apocynin.
Protocol 1: In Vivo Assessment of Cardioprotective Effects in a Rat Model of Myocardial Infarction (Ischemia/Reperfusion)
Objective: To evaluate the effect of apocynin on infarct size and cardiac function following ischemia-reperfusion injury.
Animal Model: Male Wistar rats.
Materials:
-
Apocynin
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
-
Ventilator
-
Suture for coronary artery ligation
-
2,3,5-Triphenyltetrazolium chloride (TTC) stain
-
Data acquisition system for hemodynamic monitoring
Procedure:
-
Anesthetize the rats and connect them to a ventilator.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce regional ischemia.[12]
-
Administer apocynin via infusion either before the ischemic period or at the onset of reperfusion.[12] A control group should receive a vehicle infusion.
-
After 30 minutes of ischemia, remove the ligature to allow for 30 minutes of reperfusion.[12]
-
Monitor left ventricular (LV) contractility and cardiovascular hemodynamics throughout the experiment using a data acquisition system.[12]
-
At the end of the reperfusion period, excise the heart.
-
Slice the ventricles and incubate with TTC stain to differentiate between viable (red) and infarcted (pale) tissue.[12]
-
Quantify the infarct size as a percentage of the area at risk.
Protocol 2: In Vitro Measurement of Reactive Oxygen Species (ROS) Production in Cultured Vascular Smooth Muscle Cells (VSMCs)
Objective: To determine the effect of this compound on ROS production in VSMCs.
Cell Line: Vascular Smooth Muscle Cells (VSMCs).
Materials:
-
This compound
-
Cell culture medium and supplements
-
Fluorescent ROS indicator (e.g., Dihydroethidium - DHE)
-
Fluorescence microscope or plate reader
-
Stimulant for ROS production (e.g., Angiotensin II)
Procedure:
-
Culture VSMCs to the desired confluence in appropriate culture plates.
-
Pre-incubate the cells with various concentrations of this compound for a specified period.
-
Induce ROS production by treating the cells with a stimulant such as Angiotensin II. A control group should be treated with the vehicle.
-
Load the cells with a fluorescent ROS indicator like DHE according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
Compare the ROS levels in this compound-treated cells to the control cells to determine the inhibitory effect.
Visualizations
Signaling Pathway of this compound in Inhibiting Oxidative Stress
Caption: this compound inhibits NADPH oxidase assembly and reduces ROS production.
Experimental Workflow for In Vivo Atherosclerosis Study
Caption: Workflow for assessing this compound's effect on atherosclerosis in vivo.
Logical Relationship of this compound's Cardioprotective Effects
Caption: this compound's mechanism leading to diverse cardioprotective outcomes.
References
- 1. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of NADPH Oxidase by Apocynin Attenuates Progression of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant reduces risk for second heart attack, stroke | OHSU News [news.ohsu.edu]
- 9. Apocynin attenuates pressure overload-induced cardiac hypertrophy in rats by reducing levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apocynin prevents isoproterenol-induced cardiac hypertrophy in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apocynin improves endothelial function and prevents the development of hypertension in fructose fed rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effects of Apocynin on Heart Muscle Oxidative Stress of Rats with Experimental Diabetes: Implications for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a dimer of the NADPH oxidase inhibitor apocynin, reduces ROS production and prevents force loss in eccentrically contracting dystrophic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. immune-system-research.com [immune-system-research.com]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Diapocynin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diapocynin, a symmetrical dimer and oxidative metabolite of apocynin, is a potent inhibitor of NADPH oxidase (NOX).[1] The NOX enzyme family, particularly the NOX2 isoform, is a primary source of reactive oxygen species (ROS) in the brain.[2] In neurodegenerative disorders, over-activation of NOX in glial cells, such as microglia and astrocytes, contributes significantly to oxidative stress, neuroinflammation, and subsequent neuronal damage.[2][3] this compound is proposed to exert its neuroprotective effects by inhibiting the assembly and activation of the NOX enzyme complex, thereby reducing the production of superoxide and other harmful ROS.[4] Compared to its precursor apocynin, this compound exhibits greater lipophilicity and potency in inhibiting NOX activity.[4] These characteristics, combined with its demonstrated anti-inflammatory and antioxidant properties in various preclinical models, make it a compelling candidate for therapeutic intervention in neurodegenerative diseases.[3][4][5]
Mechanism of Action: this compound in Neuroprotection
Neurodegenerative stimuli, such as toxins (e.g., MPTP, 3-NP) or genetic factors, lead to the activation of microglia. This activation triggers the assembly of the NADPH oxidase (NOX2) enzyme complex at the cell membrane. The assembled enzyme transfers electrons from NADPH to molecular oxygen, generating superoxide anions (O₂⁻). This initial ROS leads to a cascade of oxidative and nitrative stress, producing other damaging species like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). This environment promotes the activation of pro-inflammatory signaling pathways, such as NF-κB, leading to the upregulation of inflammatory mediators like iNOS and COX-2. The combination of oxidative stress and chronic neuroinflammation ultimately results in damage and death of neurons (e.g., dopaminergic neurons in Parkinson's disease). This compound intervenes by inhibiting the NOX2 enzyme, thus blocking the initial burst of ROS production and mitigating the downstream cascade of neuroinflammation and neurodegeneration.
Caption: this compound's proposed neuroprotective mechanism of action.
Animal Models for Evaluating this compound
This compound has been evaluated in several well-established animal models of neurodegenerative diseases. The selection of a model depends on the specific pathogenic pathways being investigated.
| Disease Model | Animal | Inducing Agent/Genetic Modification | Key Pathological Features |
| Parkinson's Disease | Mouse | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | Selective loss of dopaminergic neurons in the substantia nigra, striatal dopamine depletion, motor deficits, neuroinflammation.[3] |
| Parkinson's Disease | Mouse | LRRK2(R1441G) Transgenic | Overexpression of a mutant LRRK2 gene, leading to age-dependent motor coordination defects.[6] |
| Huntington's Disease | Rat | 3-NP (3-nitropropionic acid) | Striatal neurodegeneration, motor dysfunction, oxidative stress, apoptosis, and neuroinflammation.[4][7] |
| Alzheimer's Disease | Rat | D-galactose/Ovariectomy | Mimics aspects of sporadic AD, inducing oxidative stress and cognitive decline.[4] |
Summary of this compound's Neuroprotective Effects (Quantitative Data)
| Animal Model | This compound Treatment Regimen | Key Outcome Measures | Results | Reference |
| MPTP Mouse (Parkinson's) | Oral gavage (pre- and post-treatment) | Striatal Dopamine Levels, Tyrosine Hydroxylase (TH)+ Neurons | Significantly restored dopamine levels and protected dopaminergic neurons.[3] | [3] |
| MPTP Mouse (Parkinson's) | Oral gavage | Microglial (Iba-1) & Astroglial (GFAP) Activation | Significantly attenuated MPTP-induced activation of microglia and astrocytes in the substantia nigra.[3] | [3] |
| MPTP Mouse (Parkinson's) | Oral gavage | gp91phox & iNOS Expression | Completely blocked MPTP-induced expression in glial cells.[3] | [3] |
| LRRK2(R1441G) Mouse (Parkinson's) | 200 mg/kg, oral gavage, 3x/week | Motor Coordination (Pole Test, Rotor-Rod) | Prevented the decrease in performance observed in untreated transgenic mice.[6] | [6] |
| 3-NP Rat (Huntington's) | 10 mg/kg/day, p.o. for 14 days | Motor Function (Rotarod, Grip Strength) | Significantly improved motor functions compared to the 3-NP group.[7] | [7] |
| 3-NP Rat (Huntington's) | 10 mg/kg/day, p.o. for 14 days | Oxidative Stress Markers (GSH, GST, Nrf2) | Significantly increased levels of protective antioxidants.[4] | [4] |
| 3-NP Rat (Huntington's) | 10 mg/kg/day, p.o. for 14 days | NOX2 (gp91phox) Expression | Significantly diminished expression in the striatum.[4] | [4] |
| 3-NP Rat (Huntington's) | 10 mg/kg/day, p.o. for 14 days | Apoptosis Markers (Bax, Bcl-2) | Decreased pro-apoptotic Bax and increased anti-apoptotic Bcl-2.[7] | [7] |
| 3-NP Rat (Huntington's) | 10 mg/kg/day, p.o. for 14 days | Sirt1 Protein Expression | Upregulated Sirt1 expression, which was depressed by 3-NP.[4] | [4] |
Experimental Workflow
A typical preclinical study to evaluate the neuroprotective effects of this compound follows a structured workflow, from model induction and treatment to multi-level analysis of outcomes.
Caption: General experimental workflow for preclinical this compound studies.
Detailed Experimental Protocols
Protocol 1: MPTP Mouse Model of Parkinson's Disease
This protocol is adapted from studies evaluating this compound in the MPTP-induced mouse model of Parkinson's disease.[3]
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals under standard laboratory conditions with ad libitum access to food and water. Acclimatize for at least one week before the experiment.
2. MPTP Intoxication:
-
Prepare a solution of MPTP-HCl in sterile, cold 0.9% saline.
-
Administer four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.
-
The control group receives saline injections following the same schedule.
3. This compound Administration:
-
Pre-treatment regimen: Begin oral gavage of this compound (e.g., 30 mg/kg/day) dissolved in a suitable vehicle (e.g., 1% DMSO) for 7 days before MPTP administration and continue for the duration of the study.
-
Post-treatment regimen: Begin oral gavage of this compound 24 hours after the last MPTP injection and continue daily.
-
The vehicle control group receives the vehicle via oral gavage.
4. Behavioral Assessment (e.g., 7 days post-MPTP):
-
Rotarod Test: Place mice on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. Conduct 3 trials per mouse with an inter-trial interval.
-
Pole Test: Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter). Record the time taken to turn downward (T-turn) and the total time to descend to the floor.
5. Tissue Processing (e.g., 7-14 days post-MPTP):
-
Anesthetize mice deeply and perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (for histology) or just saline (for biochemical/neurochemical analysis).
-
Dissect the brain and isolate the substantia nigra and striatum.
6. Analysis:
-
Immunohistochemistry: Process tissue sections for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra. Stain for Iba-1 and GFAP to assess microglial and astroglial activation, respectively.[3]
-
Western Blot: Analyze protein lysates from the substantia nigra for levels of gp91phox, iNOS, Iba-1, and GFAP.[3]
-
HPLC: Homogenize striatal tissue to measure levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography with electrochemical detection.[3]
Protocol 2: 3-NP Rat Model of Huntington's Disease
This protocol is based on a study evaluating this compound in the 3-NP-induced rat model of Huntington's disease.[4][7]
1. Animals:
-
Adult male Wistar rats, weighing 180-200 g.
-
House and acclimatize as described in Protocol 1.
2. 3-NP Intoxication:
-
Prepare a solution of 3-NP in sterile saline, adjusting the pH to 7.4.
-
Administer 3-NP (10 mg/kg/day, i.p.) for 14 consecutive days.[4]
-
The control group receives saline injections.
3. This compound Administration:
-
Administer this compound (10 mg/kg/day, p.o.) dissolved in a vehicle 30 minutes before each 3-NP injection for 14 days.[4][7]
-
The vehicle control group receives the vehicle orally.
4. Behavioral Assessment (Day 15):
-
Open Field Test: Assess locomotor activity by placing the rat in an open field arena and recording parameters like distance moved and rearing frequency for a set duration (e.g., 5 minutes).
-
Rotarod Test: Similar to the mouse protocol, but using a larger apparatus suitable for rats.
-
Grip Strength Test: Use a grip strength meter to measure the peak forelimb force.
5. Tissue Processing (Day 15):
-
Euthanize rats, decapitate, and rapidly dissect the brain.
-
Isolate the striatum on an ice-cold surface for subsequent analyses.
6. Analysis:
-
Biochemical Assays: Homogenize striatal tissue to measure levels of:
-
Western Blot/RT-PCR: Analyze striatal tissue for the expression of gp91phox (NOX2), NF-κB p65, iNOS, and Sirt1.[4][7]
-
Histopathology: Process striatal sections with Hematoxylin and Eosin (H&E) staining to assess neuronal damage. Perform immunohistochemistry for Iba1 and GFAP to evaluate glial activation.[4]
References
- 1. Apocynin, a Low Molecular Oral Treatment for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents early Parkinson's disease symptoms in the leucine-rich repeat kinase 2 (LRRK2R¹⁴⁴¹G) transgenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound neuroprotective effects in 3-nitropropionic acid Huntington's disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Diapocynin experiments.
Welcome to the technical support center for Diapocynin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Apocynin?
This compound is the dimeric form of Apocynin and is considered its active metabolite.[1][2] Apocynin, a naturally occurring methoxy-substituted catechol, acts as a prodrug and is enzymatically converted to this compound within cells.[2][3] Compared to Apocynin, this compound exhibits greater lipophilicity and higher potency as an inhibitor of NADPH oxidase (NOX).[4]
Q2: What is the primary mechanism of action of this compound?
This compound functions as an inhibitor of the NADPH oxidase (NOX) enzyme complex.[2][5] It is believed to prevent the assembly of the NOX subunits, specifically by hindering the translocation of cytosolic components like p47phox to the cell membrane, which is essential for enzyme activation.[4] This inhibition leads to a reduction in the production of reactive oxygen species (ROS), such as superoxide anions.
Q3: How should I prepare and store this compound stock solutions?
This compound has low solubility in water and aqueous buffers but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[6][7]
-
Preparation: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 5.5 mg/mL (16.7 mM).[7] For use in aqueous solutions, first dissolve this compound in DMSO and then dilute with the desired buffer (e.g., PBS).[6] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[6] To dissolve in water for in vivo use, the pH can be transiently increased to ~10 with NaOH to facilitate dissolution, followed by neutralization with HCl.[8]
-
Storage: A stock solution of this compound in DMSO is stable for at least 30 days when stored at room temperature.[7] For long-term storage, it is recommended to store the solid form at -20°C, where it is stable for at least four years.[6] Aqueous solutions of this compound are not recommended for storage for more than one day.[6]
Q4: Can this compound exhibit pro-oxidant effects?
While this compound is primarily known as an antioxidant through NOX inhibition, its precursor, Apocynin, has been reported to have pro-oxidant effects under certain conditions.[2][9] The oxidation of Apocynin can generate transient free radicals that may increase the oxidation of molecules like glutathione and NADPH.[1][10] This is more likely to occur in the absence of strong NOX activation, where the inhibitory effect is less pronounced.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect on ROS production. | Poor solubility/precipitation of this compound: this compound has low aqueous solubility and can precipitate in cell culture media, leading to a lower effective concentration.[6][7] | Prepare a high-concentration stock solution in 100% DMSO.[7] When diluting into your experimental buffer or media, do so in a stepwise manner to avoid rapid concentration changes that can cause precipitation.[11] Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[11] Visually inspect for any precipitate before adding to cells. |
| Degradation of this compound: Aqueous solutions of this compound are not stable for long periods.[6] | Always prepare fresh dilutions of this compound from your DMSO stock for each experiment. Do not store diluted aqueous solutions for more than a day.[6] | |
| Inefficient conversion of Apocynin to this compound (if using Apocynin): The conversion is dependent on cellular peroxidases.[2] | Consider using this compound directly to bypass the need for cellular activation and ensure a more consistent inhibitory effect. | |
| Increased ROS levels observed after treatment. | Pro-oxidant effect of Apocynin: At certain concentrations and in the absence of strong NOX stimulation, Apocynin can act as a pro-oxidant.[9][12] | Test a range of concentrations to determine the optimal inhibitory dose without pro-oxidant effects. Ensure your experimental model has sufficient NOX activity for this compound to exert its inhibitory function.[9] |
| Artifacts with DCFH-DA assay: The DCFH-DA probe can be oxidized by factors other than ROS, and some compounds can interfere with the assay.[13][14] | Include proper controls, such as a cell-free system with this compound and the DCFH-DA probe, to check for direct interactions.[13] Be aware that components in cell culture media can also affect the assay.[15] | |
| High cell toxicity or unexpected off-target effects. | High concentration of this compound: Like many compounds, this compound can be toxic at high concentrations. | Perform a dose-response curve to determine the optimal concentration that provides NOX inhibition without significant cytotoxicity in your specific cell type.[16] |
| High concentration of DMSO: The solvent used to dissolve this compound can be toxic to cells at higher concentrations.[11] | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%.[11] Include a vehicle control (medium with the same concentration of DMSO) in all experiments. | |
| Variability between experimental replicates. | Cell clumping/aggregation: Aggregated cells can experience altered nutrient and compound exposure, leading to inconsistent results.[17][18] | Ensure a single-cell suspension before plating. If clumping is an issue, consider using anti-clumping agents or DNAse I in your cell preparation.[17][18] |
| Inconsistent cell density: The number of cells can influence the outcome of the experiment. | Ensure accurate and consistent cell seeding across all wells and experiments. |
Data Presentation
Table 1: Comparison of this compound and Apocynin
| Feature | This compound | Apocynin | Reference(s) |
| Primary Role | Active NADPH Oxidase Inhibitor | Prodrug, precursor to this compound | [2][3] |
| Lipophilicity (log P) | 1.82 | 1.01 | [7] |
| Potency | More potent than Apocynin | Less potent than this compound | [4] |
| Aqueous Solubility | Low | Low | [7] |
| DMSO Solubility | ~30 mg/mL | High | [6] |
| Ethanol Solubility | ~20 mg/mL | Soluble | [6] |
| NOX Inhibition IC50 | More potent | ~10 µM (in activated neutrophils) | [9] |
| Pro-oxidant Potential | Less likely | Can occur under certain conditions | [9][12] |
Table 2: Quantitative Effects of this compound in Experimental Models
| Experimental Model | Assay | Concentration(s) | Observed Effect | Reference(s) |
| Dystrophic (mdx) myotubes | ROS Production (DCFH-DA) | 100 µM, 300 µM | Concentration-dependent inhibition of ROS production (~40% at 300 µM) | [19] |
| Dystrophic (mdx) myotubes | iPLA2 Activity | 100 µM, 300 µM | Inhibition of iPLA2 activity (~31% at 100 µM, ~75% at 300 µM) | [19][20] |
| Dystrophic (mdx) myotubes | Ca2+ Influx (SAC) | 100 µM, 300 µM | Significant inhibition of stretch-activated channel influx (~26% at 100 µM, ~33% at 300 µM) | [19][20] |
| 3-NP induced Huntington's model (rats) | gp91phox expression | 10 mg/kg/day (oral) | Marked reduction by 63% | [4] |
| 3-NP induced Huntington's model (rats) | GSH, GST, Nrf2, BDNF levels | 10 mg/kg/day (oral) | Significant increase | [4] |
| 3-NP induced Huntington's model (rats) | Neuronal degeneration | 10 mg/kg/day (oral) | Attenuated neuronal pyknosis and increased neuronal survival | [4] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Preparation of this compound: Prepare a fresh dilution of this compound in cell culture medium from a DMSO stock solution immediately before use. Include a vehicle control (medium with the same concentration of DMSO).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment time.
-
DCFH-DA Loading:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Dilute the DCFH-DA stock solution to a final working concentration of 10-20 µM in pre-warmed serum-free medium or PBS/HBSS.
-
Remove the treatment medium from the cells and wash once with warm PBS/HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells once with warm PBS/HBSS.
-
Add 100 µL of PBS/HBSS to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: NADPH Oxidase Activity Assay (Cell-based)
This is a general protocol; specific steps may need optimization for your cell type and experimental setup.
Materials:
-
Cells of interest (e.g., neutrophils, macrophages, or transfected cell lines)
-
This compound
-
Stimulant of NADPH oxidase (e.g., Phorbol 12-myristate 13-acetate - PMA, or opsonized zymosan)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Detection reagent (e.g., Lucigenin for superoxide detection)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate and prepare your cells of interest according to standard protocols. Resuspend the cells in the assay buffer.
-
Pre-incubation with this compound:
-
Prepare fresh dilutions of this compound in the assay buffer from a DMSO stock.
-
In a 96-well white plate, add your cell suspension.
-
Add the this compound dilutions or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Initiation of NADPH Oxidase Activity:
-
Prepare the stimulant (e.g., PMA) at the desired concentration in the assay buffer.
-
Add the detection reagent (e.g., Lucigenin) to the wells.
-
Add the stimulant to the wells to initiate the respiratory burst.
-
-
Measurement: Immediately place the plate in a luminometer or plate reader and measure the signal (chemiluminescence for Lucigenin) kinetically over a period of time (e.g., 30-60 minutes).
-
Data Analysis: The rate of signal increase is proportional to the NADPH oxidase activity. Compare the rates in the this compound-treated wells to the control wells.
Mandatory Visualizations
Caption: this compound inhibits NADPH oxidase by preventing subunit assembly.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Dose formulation and analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and apocynin administration fails to significantly extend survival in G93A SOD1 ALS mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pro-oxidant activity of apocynin radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Culture Academy [procellsystem.com]
- 18. Cell Preparation Considerations and Troubleshooting | AAT Bioquest [aatbio.com]
- 19. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle | PLOS One [journals.plos.org]
Optimizing Diapocynin Concentration for Cell-Based Assays: A Technical Support Resource
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of diapocynin in cell-based assays.
1. What is the primary mechanism of action for this compound?
This compound is a dimer of apocynin and is considered its active form. Its principal mechanism of action is the inhibition of NADPH oxidase (NOX) enzymes.[1][2] It prevents the assembly of the NOX complex, thereby reducing the production of reactive oxygen species (ROS).[1] This inhibitory action on ROS production underlies its anti-inflammatory and neuroprotective properties.
2. What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound is cell-type and assay-dependent. However, a general starting range of 10 µM to 100 µM is effective in many applications.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. In some studies, concentrations up to 300 µM have been used.[2]
3. How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10-20 mM. For use in cell culture, the DMSO stock solution should be further diluted in cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. This compound is sparingly soluble in aqueous buffers; for maximum solubility, it should first be dissolved in DMSO and then diluted with the aqueous buffer.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
4. Is this compound cytotoxic?
This compound can exhibit cytotoxicity at higher concentrations. The cytotoxic threshold varies between cell lines. It is essential to determine the cytotoxicity of this compound in your specific cell model using assays such as the MTT or LDH assay.
5. What are the known off-target effects of this compound?
While this compound is a known inhibitor of NADPH oxidase, the possibility of off-target effects should be considered, as with any chemical inhibitor. Researchers should include appropriate controls in their experiments to account for any potential off-target effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results | - This compound degradation: Improper storage or handling of this compound can lead to degradation. - Cellular health: Poor cell viability or inconsistent cell seeding density can affect results. - Assay variability: Inconsistent incubation times or reagent preparation. | - Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh working solutions for each experiment. - Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density for all experiments. - Standardize all assay steps, including incubation times, reagent concentrations, and washing steps. |
| Poor solubility in culture medium | - Precipitation: this compound may precipitate in aqueous solutions, especially at high concentrations. | - Prepare a high-concentration stock solution in DMSO and dilute it to the final working concentration in pre-warmed culture medium just before use. Vortex briefly to ensure complete dissolution. Do not store diluted aqueous solutions.[1] |
| High background in fluorescence-based assays | - Autofluorescence: this compound itself may exhibit some autofluorescence. - Phenol red interference: Phenol red in the culture medium can interfere with fluorescence measurements. | - Include a "this compound only" control (without cells) to measure and subtract any background fluorescence. - Use phenol red-free medium for fluorescence-based assays. |
| No observable effect of this compound | - Suboptimal concentration: The concentration used may be too low to elicit a response. - Cell type insensitivity: The targeted pathway may not be active or responsive in the chosen cell line. | - Perform a dose-response experiment to determine the optimal concentration. - Confirm the expression and activity of NADPH oxidase in your cell line. Consider using a positive control for NOX activity. |
Quantitative Data Summary
Table 1: Recommended Working Concentrations of this compound in Various Cell-Based Assays
| Assay Type | Cell Line | Effective Concentration Range | Reference |
| ROS Production | Dystrophic myotubes | 100 - 300 µM | [2] |
| Anti-inflammatory | Peripheral blood mononuclear cells | 10 - 50 µM | [1] |
| Neuroprotection | Neuronal cell lines | 10 - 50 µM | |
| Cytotoxicity | Various | > 100 µM (cell-dependent) |
Table 2: Cytotoxicity Profile of this compound (IC50 Values)
| Cell Line | Assay | Incubation Time | IC50 Value (µM) | Reference |
| PC12 | MTT | 48h | > 100 | |
| Primary Astrocytes | MTT | 48h | > 100 | |
| SH-SY5Y | MTT/LDH | 24h | ~150 (for a related compound) | |
| SiHa | MTT | 48h | Concentration-dependent decrease in viability | |
| Vero | MTT | 48h | Concentration-dependent decrease in viability |
Note: Specific IC50 values for this compound are not widely reported in the literature. The provided data is indicative and should be supplemented with cell-line specific cytotoxicity assessments.
Experimental Protocols
Measurement of Intracellular ROS Production using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the measurement of intracellular ROS levels in adherent cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium (phenol red-free recommended)
-
ROS-inducing agent (e.g., H₂O₂, PMA) - as a positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Remove the culture medium and treat the cells with various concentrations of this compound in serum-free medium for the desired time. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
DCFH-DA Loading:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Dilute the DCFH-DA stock solution in serum-free medium to a final working concentration of 10-20 µM.
-
Remove the this compound-containing medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[3]
-
-
ROS Induction (Optional Positive Control):
-
After DCFH-DA loading, wash the cells once with warm PBS.
-
Add a known ROS-inducing agent (e.g., 100 µM H₂O₂) to a set of control wells and incubate for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[4] Alternatively, visualize the cells under a fluorescence microscope.
-
Assessment of Cytotoxicity using MTT Assay
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Measurement of Apoptosis using Caspase-3 Activity Assay
This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)
-
96-well plates
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis:
-
After treatment, centrifuge the plate (for suspension cells) or aspirate the medium (for adherent cells).
-
Wash the cells with cold PBS.
-
Add the cell lysis buffer provided in the kit and incubate on ice for 10-15 minutes.[6]
-
-
Caspase-3 Activity Measurement:
-
Transfer the cell lysates to a new 96-well plate.
-
Prepare the reaction mixture according to the kit's instructions (typically by adding reaction buffer and DTT).
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
-
Signal Detection:
Visualizations
Caption: this compound inhibits NADPH oxidase by preventing subunit assembly.
Caption: Workflow for optimizing this compound concentration in cell assays.
Caption: A decision tree for troubleshooting common this compound assay issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Potential off-target effects of Diapocynin in experimental models.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Diapocynin in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My non-phagocytic cells show increased ROS levels after this compound treatment. Isn't it supposed to be an antioxidant?
A1: This is a documented phenomenon. While this compound is known as an NADPH oxidase (NOX) inhibitor, its precursor, Apocynin, can exhibit pro-oxidant effects in certain cell types, particularly non-phagocytic cells that lack sufficient peroxidase activity.[1][2][3] Apocynin requires conversion to this compound by peroxidases to effectively inhibit NOX.[2][4][5] In cells with low peroxidase levels, Apocynin can be oxidized to a transient free radical, leading to increased production of reactive oxygen species (ROS).[1][6] One study reported a 6-fold increase in ROS production in skeletal muscle myotubes treated with Apocynin, whereas this compound reduced ROS by 36.9%.[1]
Troubleshooting:
-
Confirm the identity of your compound: Ensure you are using this compound and not its precursor, Apocynin.
-
Cell type considerations: Be aware that the antioxidant versus pro-oxidant effect can be cell-type specific, depending on endogenous peroxidase levels.[2][7]
-
Dose-response analysis: High concentrations of Apocynin have been associated with increased brain hemorrhage in a mouse model of stroke, suggesting dose-dependent adverse effects.[8] Perform a careful dose-response curve to identify the optimal concentration for NOX inhibition without inducing excessive ROS.
-
Direct ROS measurement: Use multiple assays to quantify ROS levels and characterize the specific ROS species being generated.
Q2: I am observing unexpected changes in mitochondrial function after this compound treatment. Is this a known off-target effect?
A2: Yes, there is evidence that Apocynin, the precursor to this compound, can impact mitochondrial function. In a study on diabetic rats, Apocynin treatment was found to enhance the activity of mitochondrial Complexes I and II of the electron transport chain.[9] It also increased total glutathione, the level of reduced glutathione (GSH), and the GSH/GSSG ratio in heart mitochondria.[9] Conversely, a mitochondrially targeted derivative, Mitoapocynin, has been shown to induce mitochondrial ROS generation and disrupt mitochondrial Complexes I and V.[10] While direct effects of this compound on mitochondria are less characterized, it is plausible that it could have similar effects.
Troubleshooting:
-
Assess mitochondrial health: Monitor key parameters of mitochondrial function, such as mitochondrial membrane potential, oxygen consumption rate, and ATP production.
-
Measure mitochondrial ROS: Use mitochondria-specific ROS probes to determine if the observed changes are linked to oxidative stress within the mitochondria.
-
Evaluate mitochondrial complex activity: If possible, perform activity assays for the individual complexes of the electron transport chain.
Q3: My results show modulation of signaling pathways unrelated to NADPH oxidase. Is this compound known to have such effects?
A3: Yes, this compound has been shown to modulate several signaling pathways beyond its direct inhibition of NADPH oxidase. In a rat model of Huntington's disease, this compound enhanced the Sirt1/Nrf2 signaling pathway, which is involved in antioxidant defense.[11] This led to the downregulation of NF-κβ p65, a key regulator of inflammation.[11] Additionally, this compound treatment was associated with a decrease in the pro-apoptotic proteins p53 and BAX, and an increase in the anti-apoptotic protein Bcl2.[11]
Troubleshooting:
-
Pathway analysis: When observing unexpected cellular responses, consider performing pathway analysis (e.g., Western blotting for key signaling proteins, reporter assays) to identify unintended modulated pathways.
-
Review literature for your specific model: The off-target effects of this compound may be context-dependent. Review scientific literature for any known interactions in your specific experimental model.
Quantitative Data Summary
Table 1: Effects of this compound and its Precursor (Apocynin) on ROS and Related Markers
| Compound | Experimental Model | Concentration/Dose | Observed Effect | Reference |
| This compound | Dystrophic (mdx) skeletal muscle myotubes | 300 µM | 36.9% reduction in total ROS | [1] |
| Apocynin | Dystrophic (mdx) skeletal muscle myotubes | 300 µM | 6-fold increase in total ROS | [1] |
| This compound | 3-NP-induced Huntington's disease rat model | 50 mg/kg/day | Significant reduction in gp91phox expression | [11] |
| Apocynin | Diabetic rat heart mitochondria | 3 mg/kg/day | Increased total glutathione and GSH/GSSG ratio | [9] |
| Apocynin | In vitro (cell-free system with HRP/H2O2) | N/A | 7-fold increase in GSH oxidation; >100-fold increase in NADPH oxidation | [6] |
Table 2: Effects of this compound on Signaling Pathway Components in a Huntington's Disease Rat Model
| Parameter | Treatment Group | Fold Change/Percent Change | Reference |
| Sirt1 protein expression | 3-NP + this compound vs. 3-NP only | 2.5-fold increase | [11] |
| NF-κβ p65 expression | 3-NP + this compound vs. 3-NP only | 64% decrease | [11] |
| iNOS content | 3-NP + this compound vs. 3-NP only | 44% decrease | [11] |
| P53 content | 3-NP + this compound vs. 3-NP only | 50% decrease | [11] |
| BAX content | 3-NP + this compound vs. 3-NP only | 50% decrease | [11] |
| Bcl2 content | 3-NP + this compound vs. 3-NP only | 2.5-fold increase | [11] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Neuroprotective Effects in a 3-Nitropropionic Acid (3-NP) Induced Huntington's Disease Model in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Disease Model: Intraperitoneal injection of 3-NP (10 mg/kg) for 7 consecutive days.
-
Treatment: this compound administered orally at a dose of 50 mg/kg/day, starting one day before 3-NP injection and continuing for the 7 days of 3-NP administration.
-
Assessments:
-
Behavioral tests: To assess motor function.
-
Biochemical analysis of striatal tissue:
-
Measurement of reduced glutathione (GSH) and glutathione-S-transferase (GST).
-
Western blot analysis for gp91phox, Sirt1, Nrf2, NF-κβ p65, p53, BAX, and Bcl2.
-
ELISA for inducible nitric oxide synthase (iNOS) and brain-derived neurotrophic factor (BDNF).
-
-
Immunohistochemistry: Staining for Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.
-
Reference:[11]
Protocol 2: In Vitro Assessment of ROS Production in Dystrophic Skeletal Muscle Myotubes
-
Cell Line: EDL-MDX-2 myotubes (a model for Duchenne muscular dystrophy).
-
Treatment:
-
This compound at concentrations of 100 µM and 300 µM.
-
Apocynin at a concentration of 300 µM for comparison.
-
-
Assay: Measurement of total ROS production using a suitable fluorescent probe (e.g., DCFH-DA).
-
Data Analysis: Quantification of fluorescence intensity relative to untreated control cells.
Reference:[1]
Visualizations
Caption: Conversion of Apocynin to this compound for NADPH oxidase inhibition.
Caption: Overview of this compound's primary target and potential off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected off-target effects of this compound.
References
- 1. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apocynin Prevents Anxiety-Like Behavior and Histone Deacetylases Overexpression Induced by Sub-Chronic Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-oxidant activity of apocynin radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Apocynin on Heart Muscle Oxidative Stress of Rats with Experimental Diabetes: Implications for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the pro-oxidant effects of Diapocynin at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diapocynin. The focus is on addressing the compound's pro-oxidant effects that can occur at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the dimer of apocynin and is considered its active metabolite.[1][2] Its primary role is as an inhibitor of NADPH oxidase (NOX), a key enzyme involved in the production of reactive oxygen species (ROS).[3][4] By inhibiting NOX, this compound can reduce oxidative stress, which is implicated in a variety of diseases.[1][5]
Q2: Can this compound act as a pro-oxidant?
Yes, under certain conditions, particularly at high concentrations, this compound's precursor, apocynin, has been observed to exhibit pro-oxidant effects.[6][7][8] This is thought to occur through the generation of transient free radicals, which can lead to an increase in the oxidation of cellular components like glutathione (GSH) and NADPH.[6][9] While this compound is generally considered an antioxidant and NOX inhibitor, it is crucial to determine the optimal concentration for your specific experimental model to avoid potential pro-oxidant activity.
Q3: What is the proposed dual mechanism of action for this compound?
This compound is suggested to have a dual mechanism of action. At optimal concentrations, it primarily acts as an inhibitor of NADPH oxidase, thus reducing ROS production.[1] Additionally, due to its phenolic structure, it may also function as a direct ROS scavenger.[1] However, at excessive concentrations, the pro-oxidant activities may become more prominent.
Q4: How does the activity of this compound compare to its precursor, Apocynin?
This compound is considered to be a more potent inhibitor of NADPH oxidase than apocynin.[4] Some studies have shown that in certain cellular models, this compound effectively reduces ROS production, whereas apocynin can lead to an increase in ROS.[1] Apocynin is often considered a pro-drug that is converted to this compound to exert its inhibitory effects.[1]
Troubleshooting Guide
Issue 1: Unexpected Increase in ROS Levels After this compound Treatment
Question: I am using this compound with the expectation of reducing ROS, but my DCFH-DA assay shows an increase in fluorescence, indicating higher ROS levels. What could be the cause?
Answer:
This unexpected result could be due to several factors:
-
High Concentration of this compound: The most likely reason is that the concentration of this compound being used is too high, leading to a pro-oxidant effect. It is critical to perform a dose-response curve to determine the optimal therapeutic window for your specific cell type and experimental conditions.
-
Cell Type Specificity: The metabolic activity and antioxidant capacity can vary significantly between different cell lines. Some cell types may be more susceptible to the pro-oxidant effects of this compound at lower concentrations than others.
-
Experimental Conditions: Factors such as incubation time, cell density, and the presence of other stressors can influence the cellular response to this compound.
Recommended Actions:
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to identify the concentration that provides maximal ROS inhibition without inducing pro-oxidant effects.
-
Optimize Incubation Time: Investigate different treatment durations to find the optimal time point for observing the desired antioxidant effect.
-
Validate with a Secondary Assay: Use an alternative method to measure oxidative stress, such as a glutathione assay (measuring the GSH/GSSG ratio), to confirm the findings from the DCFH-DA assay.
Issue 2: Increased Cytotoxicity or Reduced Cell Viability with this compound Treatment
Question: My MTT assay results indicate a significant decrease in cell viability after treating with this compound, which was not the intended outcome. Why is this happening?
Answer:
Increased cytotoxicity at high concentrations of this compound or its precursor, apocynin, has been reported and is likely linked to its pro-oxidant activity.[7][8][10] Excessive ROS production can induce cellular damage, leading to apoptosis or necrosis.
Recommended Actions:
-
Correlate with ROS Measurements: Compare your cell viability data with ROS levels at the same concentrations of this compound. A direct correlation between increased ROS and decreased viability would support the hypothesis of pro-oxidant-induced cytotoxicity.
-
Conduct an Apoptosis Assay: Utilize assays such as Annexin V/Propidium Iodide staining to determine if the observed cell death is due to apoptosis, which can be triggered by oxidative stress.
-
Re-evaluate the Working Concentration: Based on the dose-response analysis for both ROS production and cell viability, select a concentration that effectively reduces ROS without causing significant cytotoxicity.
Data Presentation
Table 1: Concentration-Dependent Effects of Apocynin (this compound Precursor) on Oxidative Stress Markers
| Concentration | Effect on Glutathione (GSH) Oxidation | Effect on NADPH Oxidation | Reference |
| High | 7-fold increase | >100-fold increase | [6] |
Table 2: Cytotoxic Effects of Apocynin and this compound on Different Cell Lines (MTT Assay)
| Compound | Cell Line | Concentration Range Tested | Observation | Reference |
| Apocynin | Astrocytes | Not specified | Toxic effects observed | [10] |
| This compound | Astrocytes | Not specified | Toxic effects observed | [10] |
| Apocynin | PC12 cells | Not specified | Toxic effects observed | [10] |
| This compound | PC12 cells | Not specified | Toxic effects observed | [10] |
Experimental Protocols
1. Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Serum-free culture medium
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard culture conditions.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with the this compound solutions. Include wells with vehicle control (e.g., DMSO) and a positive control. Incubate for the desired treatment duration.
-
DCFH-DA Staining: Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use. Protect from light.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader.
2. Assessment of Cell Viability using MTT Assay
This protocol is for a 96-well plate format.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader (Absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for your cell line. Allow cells to attach and grow overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Dual antioxidant and pro-oxidant mechanisms of this compound.
Caption: Workflow for investigating this compound's concentration-dependent effects.
Caption: Troubleshooting logic for unexpected pro-oxidant effects.
References
- 1. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
How to minimize Diapocynin degradation during storage and experiments.
This technical support center provides guidance on minimizing the degradation of Diapocynin during storage and experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents like DMSO, ethanol, and DMF. A stock solution of 5.5 mg/mL (16.7 mM) in DMSO has been found to be stable for at least 30 days when stored at room temperature.[1] For cell culture experiments, it is common to dissolve this compound in DMSO to create a high-concentration stock solution, which is then further diluted in the culture medium to the desired working concentration. To minimize the potential for degradation, it is advisable to prepare fresh dilutions from the DMSO stock for each experiment.
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability.[1] If aqueous buffers are necessary, they should be prepared fresh before each experiment.
Q4: What are the main factors that can cause this compound degradation?
A4: Based on studies of the related compound apocynin, this compound is likely susceptible to degradation under alkaline conditions and, to a lesser extent, under acidic and oxidative conditions. While apocynin appears stable under light exposure, the specific photosensitivity of this compound has not been extensively reported. Temperature is also a critical factor, with higher temperatures generally accelerating degradation.
Q5: How can I monitor the degradation of this compound in my samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor this compound degradation. This involves using an HPLC method that can separate the intact this compound from its degradation products. UV detection is commonly used for quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | This compound degradation | Prepare fresh working solutions from a DMSO stock for each experiment. Avoid storing this compound in aqueous buffers for extended periods. Protect solutions from prolonged exposure to high temperatures. |
| Loss of compound activity | Degradation of this compound in solution | Confirm the integrity of your this compound stock by HPLC analysis. If degradation is suspected, prepare a fresh stock solution from solid material. |
| Precipitation in aqueous media | Low aqueous solubility | This compound has low solubility in aqueous buffers. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with your experimental system and does not cause precipitation. |
| Unexpected side effects in cell culture | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic level for your specific cell line. |
Quantitative Data Summary
The following tables summarize the stability of this compound and its precursor, apocynin, under various conditions. Please note that the data for apocynin is provided as an indicator of potential degradation patterns for this compound, but direct experimental data for this compound is limited.
Table 1: Storage Stability of this compound
| Form | Storage Condition | Duration | Stability | Reference |
| Solid | -20°C | ≥ 4 years | Stable | |
| 5.5 mg/mL in DMSO | Room Temperature | At least 30 days | Stable | [1] |
| Aqueous Solution | Not specified | > 1 day | Not Recommended | [1] |
Table 2: Forced Degradation of Apocynin (as a proxy for this compound)
| Stress Condition | Reagent | Duration | Degradation Level | Reference |
| Acidic | 1 M HCl | 1 hour | Mild | [2] |
| Alkaline | 1 M NaOH | 1 hour | Great | [2] |
| Oxidative | 30% H₂O₂ | 1 hour | Mild | [2] |
| Photolytic | Visible Light | Not specified | No degradation | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of this compound.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 5.5 mg/mL or 16.7 mM).
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term use (up to 30 days), storage at room temperature is acceptable.[1]
-
Protocol 2: Stability-Indicating HPLC Method for Apocynin (Adaptable for this compound)
-
Objective: To assess the stability of this compound and detect potential degradation products. This protocol is based on a validated method for apocynin and may require optimization for this compound.
-
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or another suitable modifier
-
This compound sample for analysis
-
-
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 276 nm (based on apocynin)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the this compound sample that has been subjected to stress conditions (e.g., heat, acid, base, oxidation, light).
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound.
-
The percentage of degradation can be calculated by comparing the peak area of the intact this compound in the stressed sample to that of a non-stressed control.
-
Visualizations
Signaling Pathways
This compound is known to exert its effects through the inhibition of NADPH oxidase and the modulation of the Sirt1/Nrf2 signaling pathway.
Caption: this compound inhibits NADPH oxidase by preventing the translocation of cytosolic subunits to the cell membrane.
References
Technical Support Center: Interpreting Unexpected Outcomes in Diapocynin-Treated Cells and Animals
Welcome to the technical support center for diapocynin-related research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes. This compound, a potent inhibitor of NADPH oxidase, is a valuable tool in studying oxidative stress-related pathologies. However, like any experimental compound, its use can sometimes lead to results that are not immediately intuitive. This guide provides detailed FAQs, troubleshooting tables, and experimental protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment was expected to decrease Reactive Oxygen Species (ROS), but I am observing an increase. Why is this happening?
A1: This is a documented paradoxical effect, often referred to as a "pro-oxidant" effect. While this compound is an inhibitor of NADPH oxidase, its precursor, apocynin, can act as a pro-oxidant in certain cellular contexts.[1][2][3] This is particularly observed in non-phagocytic cells or cells with low levels of peroxidases, such as myeloperoxidase (MPO).[2][3] In the absence of sufficient peroxidase activity, apocynin can be oxidized to a radical that consumes antioxidants like glutathione (GSH) and can even lead to the production of superoxide.[1][4][5] Although this compound is the dimerized, active form of apocynin, incomplete conversion or the presence of residual apocynin could contribute to this effect. One study in dystrophic myotubes showed a 6-fold increase in ROS with apocynin treatment, while this compound inhibited ROS production.[6]
Q2: I am not seeing any effect of this compound on my cells or in my animal model. What are the possible reasons?
A2: Several factors could contribute to a lack of effect. These include:
-
Compound Stability and Potency: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Cell Type Specificity: The expression and activity of NADPH oxidase isoforms can vary significantly between cell types. This compound's efficacy may be dependent on the specific NOX isoforms present.
-
Dosage and Treatment Duration: The effective concentration of this compound can be highly dependent on the experimental system. It is crucial to perform a dose-response curve to determine the optimal concentration and treatment time for your specific model.
-
Metabolism in vivo: In animal models, the pharmacokinetics and metabolism of this compound can influence its bioavailability at the target tissue.[7]
Q3: I am observing unexpected changes in cell morphology or a decrease in cell viability after this compound treatment. Is this a known side effect?
A3: While this compound is generally considered to have low toxicity, high concentrations or prolonged exposure can lead to cytotoxicity.[1] The pro-oxidant effect mentioned in Q1 can lead to cellular damage and apoptosis if the induced oxidative stress is severe.[8][9] It is recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiments to monitor for cytotoxic effects. Morphological changes can also be indicative of cellular stress or apoptosis.[10][11][12]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is primarily known as a NADPH oxidase inhibitor, the possibility of off-target effects should always be considered, as with any pharmacological inhibitor. Some studies suggest that the beneficial effects of its precursor, apocynin, may be independent of its antioxidant properties in certain contexts. Research is ongoing to fully elucidate the complete signaling profile of this compound. It is good practice to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects.
Troubleshooting Guides
Unexpected Increase in ROS
| Observation | Potential Cause | Suggested Action |
| Increased ROS levels detected by fluorescent probes (e.g., DCFH-DA). | Pro-oxidant effect of this compound/apocynin.[1][2][3] | 1. Confirm the identity and purity of your this compound. 2. Test a lower concentration range of this compound. 3. If using apocynin, consider switching to this compound. 4. Measure peroxidase activity in your cell model. 5. Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if the effect is mitigated. |
| Increased ROS only at specific time points. | Dynamic cellular response to the compound. | Perform a time-course experiment to map the kinetics of ROS production. |
| High background fluorescence in control cells. | Autoxidation of the fluorescent probe or issues with the assay protocol. | 1. Prepare fresh probe solution for each experiment. 2. Minimize light exposure to the probe. 3. Optimize probe concentration and incubation time. |
Lack of Expected Effect (No change in ROS or other markers)
| Observation | Potential Cause | Suggested Action |
| No change in ROS levels or downstream signaling. | Insufficient dosage. | Perform a dose-response experiment with a wider concentration range of this compound. |
| Low NADPH oxidase activity in the chosen cell line. | Confirm the expression of NADPH oxidase subunits (e.g., gp91phox, p47phox) in your cells via Western blot or qPCR. | |
| Compound degradation. | Use freshly prepared this compound solutions and ensure proper storage of the stock solution. | |
| Inconsistent results between experiments. | Variability in experimental conditions. | Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration. |
Unexpected Cytotoxicity or Morphological Changes
| Observation | Potential Cause | Suggested Action |
| Decreased cell viability. | High concentration of this compound leading to toxicity.[1] | Determine the IC50 value of this compound for your cell line and use concentrations well below this for your experiments. |
| Pro-oxidant effect causing cellular damage. | Co-treat with an antioxidant to see if it rescues cell viability. | |
| Changes in cell shape, detachment, or signs of apoptosis.[10][11][12] | Cellular stress response. | Analyze markers of apoptosis (e.g., cleaved caspase-3) by Western blot or flow cytometry. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is non-toxic to your cells by including a vehicle-only control. |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other formats.
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA (5 mM stock in DMSO)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
-
Optional: Positive control (e.g., H₂O₂)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound in complete medium for the desired duration. Include a vehicle-only control.
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use. Protect from light.
-
After the this compound treatment, remove the medium and wash the cells once with 100 µL of PBS.
-
Add 100 µL of the 10 µM DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with 100 µL of PBS.
-
Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader.
-
To normalize for cell number, you can perform a subsequent cell viability assay (e.g., crystal violet staining) on the same plate.
Protocol 2: Western Blot for NADPH Oxidase Subunit Translocation
This protocol is designed to assess the effect of this compound on the translocation of the p47phox subunit from the cytosol to the membrane, a key step in NADPH oxidase activation.
Materials:
-
This compound-treated and control cell pellets
-
Subcellular fractionation kit or buffers for preparing cytosolic and membrane fractions
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p47phox (e.g., Abcam, Cell Signaling Technology)
-
Mouse anti-Na+/K+ ATPase (membrane marker)
-
Rabbit anti-GAPDH (cytosolic marker)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells and separate the cytosolic and membrane fractions according to the manufacturer's protocol of the fractionation kit.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against p47phox (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To confirm the purity of the fractions, probe separate blots with antibodies against the membrane marker (Na+/K+ ATPase) and the cytosolic marker (GAPDH).
Protocol 3: Animal Dosing and Tissue Collection
This is a general guideline for oral administration of this compound to rodents. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
This compound
-
Vehicle (e.g., 1% DMSO in corn oil)
-
Oral gavage needles
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen or RNAlater for tissue preservation
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. A common dose for this compound in rats is 10 mg/kg/day, administered orally.[13][14] The volume administered should be in accordance with institutional guidelines (typically 5-10 mL/kg for oral gavage in rats).[15][16][17][18][19]
-
Administer the this compound solution or vehicle to the animals daily via oral gavage for the planned duration of the study.
-
At the end of the treatment period, euthanize the animals using an approved method.
-
Immediately collect the tissues of interest (e.g., brain, heart, liver).
-
For protein analysis (Western blot), snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
For RNA analysis, place the tissues in a stabilizing solution like RNAlater.
-
For histological analysis, fix the tissues in 4% paraformaldehyde.
Visualizations
Signaling Pathway of NADPH Oxidase Inhibition by this compound
Caption: this compound inhibits NADPH oxidase by preventing p47phox translocation.
Troubleshooting Workflow for Unexpected ROS Increase
Caption: A logical workflow for troubleshooting an unexpected increase in ROS.
References
- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apocynin inhibits NADPH oxidase in phagocytes but stimulates ROS production in non-phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Pro-oxidant activity of apocynin radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute Cytotoxic Effects on Morphology and Mechanical Behavior in MCF-7 Induced by TiO2NPs Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative assessment of changes in cellular morphology at photodynamic treatment in vitro by means of digital holographic microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progression-Mediated Changes in Mitochondrial Morphology Promotes Adaptation to Hypoxic Peritoneal Conditions in Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, an NADPH oxidase inhibitor, counteracts diisopropylfluorophosphate-induced long-term neurotoxicity in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. research.ucdavis.edu [research.ucdavis.edu]
- 17. researchhow2.uc.edu [researchhow2.uc.edu]
- 18. lar.fsu.edu [lar.fsu.edu]
- 19. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Refining Diapocynin treatment protocols to enhance efficacy.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficacy of Diapocynin treatment in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental application of this compound.
| Question | Answer |
| Solubility & Stability: My this compound is not dissolving properly, or I am concerned about its stability. What should I do? | This compound has low solubility in aqueous solutions and corn oil but is soluble in organic solvents like DMSO and ethanol, as well as in alkaline aqueous solutions.[1][2] For in vitro experiments, it is recommended to first dissolve this compound in DMSO to create a stock solution. This stock solution can then be further diluted in your aqueous buffer or cell culture medium. A study has shown that a 5.5 mg/mL (16.7 mM) solution of this compound in DMSO is stable for at least 30 days when stored at room temperature.[1] For in vivo applications, vehicle formulation is critical. Common co-solvents to improve solubility of hydrophobic compounds include PEG400, Tween 80, and sodium carboxymethylcellulose (CMC-Na).[3][4] It is advisable to prepare fresh working solutions daily from the stock to avoid potential degradation. |
| Inconsistent Efficacy: I am observing variable or inconsistent results with my this compound treatment. What could be the cause? | Inconsistent results can stem from several factors. Batch-to-batch variability of the this compound compound itself can be a source of discrepancy.[5][6] It is advisable to obtain a certificate of analysis for each batch and, if possible, test new batches against a previously validated one. Cellular context is also crucial. The metabolic state of your cells and the presence of endogenous peroxidases can influence the effects of this compound's precursor, apocynin, which has been reported to have pro-oxidant effects in some non-phagocytic cells.[7] Although this compound is considered the active form, the cellular environment can impact its overall effect. Ensure consistent cell culture conditions, including passage number and confluency, across experiments. |
| Unexpected Cytotoxicity: I am seeing higher-than-expected cell death in my this compound-treated groups. How can I troubleshoot this? | While this compound is generally used for its protective effects, high concentrations can induce cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. A typical method for this is the MTT assay or LDH assay.[8][9][10] One study showed that this compound at concentrations between 10 to 50 µM was protective for motor neurons, but a higher concentration of 200 µM appeared to be toxic.[4] The final concentration of the solvent (e.g., DMSO) in your culture medium should also be kept low (typically <0.5%) to avoid solvent-induced toxicity.[3] |
| Lack of Efficacy: My this compound treatment is not producing the expected inhibitory effect on NADPH oxidase (NOX) or downstream markers. What should I check? | Firstly, confirm the activity of your this compound stock. If possible, use a positive control (e.g., a known potent NOX inhibitor like DPI) to ensure your assay is working correctly. Secondly, consider the specific NOX isoform in your experimental system. While this compound is a known NOX inhibitor, its potency can vary against different isoforms.[11] Also, review your experimental timeline. The inhibitory effects of this compound on protein expression (e.g., gp91phox) may require longer incubation times compared to its more immediate effects on enzyme activity. Finally, ensure that the chosen downstream markers are appropriate for your model and that the stimulation used to induce NOX activity is robust. |
| Pro-oxidant Effects: I am concerned about potential pro-oxidant effects. How can I mitigate this? | The pro-oxidant activity is more commonly associated with apocynin, the precursor to this compound, particularly in cells with low myeloperoxidase activity.[7] Using purified this compound should minimize this risk. To confirm that your treatment is indeed reducing oxidative stress, it is essential to measure ROS levels directly using probes like DCFH-DA.[12] If you observe an increase in ROS, consider reducing the concentration of this compound or ensuring the purity of your compound. |
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Treatment Concentration | Measured Effect | Percentage Change | Reference |
| Dystrophic (mdx) Myotubes | 300 µM | Reduction in total ROS production | 36.9 ± 9.6% | [13] |
| Dystrophic (mdx) Myotubes | 100 µM | Inhibition of iPLA₂ activity | 31.2 ± 5.25% | [13] |
| Dystrophic (mdx) Myotubes | 300 µM | Inhibition of iPLA₂ activity | ~75% | [13] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Huntington's Disease (3-NP induced)
| Parameter | This compound Treatment | Percentage Change vs. 3-NP Group | Reference |
| gp91phox (NOX2) gene expression | 10 mg/kg/day, p.o. | ↓ 82% | [14] |
| Sirt1 protein expression | 10 mg/kg/day, p.o. | ↑ 2.5-fold | [14] |
| Iba1-positive microglial cells | 10 mg/kg/day, p.o. | ↓ 52% | [14] |
| GFAP immunoexpression | 10 mg/kg/day, p.o. | ↓ 58% | [14] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A 5.5 mg/mL (16.7 mM) solution in DMSO has been shown to be stable.[1]
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
In Vitro Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic potential of this compound on a specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity if available.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Administration of this compound in a Rodent Model
Objective: To administer this compound to a rodent model for efficacy studies.
Materials:
-
This compound powder
-
Vehicle (e.g., 1% DMSO in saline, or a formulation with co-solvents like PEG400 or Tween 80)
-
Appropriate gavage needles or injection supplies
-
Animal balance
Protocol:
-
Prepare the this compound formulation. For oral administration, this compound can be dissolved in 1% DMSO and then diluted in saline.[14] For other routes, a vehicle with co-solvents may be necessary to ensure solubility and stability.[3][4]
-
Weigh each animal to determine the correct volume of the formulation to administer based on the desired dose (e.g., 10 mg/kg).
-
Administer the this compound formulation via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle alone to the control group.
-
Monitor the animals for any signs of toxicity or adverse effects throughout the study period.
-
Proceed with the experimental protocol and subsequent endpoint analysis.
Signaling Pathway and Workflow Diagrams
Caption: NADPH Oxidase activation and this compound's inhibitory mechanism.
Caption: this compound's modulation of the Sirt1/Nrf2 signaling pathway.
Caption: A typical in vitro experimental workflow for this compound treatment.
References
- 1. Dose formulation and analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. mdpi.com [mdpi.com]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. NADPH oxidases: novel therapeutic targets for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RAGE induces physiological activation of NADPH oxidase in neurons and astrocytes and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle | PLOS One [journals.plos.org]
- 14. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Diapocynin versus apocynin as a NADPH oxidase inhibitor.
For researchers and drug development professionals investigating therapeutic strategies targeting oxidative stress, the choice of a specific and effective NADPH oxidase (NOX) inhibitor is critical. Among the available options, apocynin has been widely studied; however, its dimeric form, diapocynin, has emerged as a potentially more potent alternative. This guide provides an objective comparison of the efficacy of this compound versus apocynin, supported by experimental data, to aid in the selection of the appropriate inhibitor for research applications.
Executive Summary
Apocynin is largely considered a prodrug that requires enzymatic conversion to its active dimeric form, this compound, to effectively inhibit NADPH oxidase.[1][2] This conversion is typically mediated by peroxidases, such as myeloperoxidase (MPO), which are highly expressed in phagocytic cells like neutrophils.[3][4] Consequently, the inhibitory efficacy of apocynin can be significantly lower in non-phagocytic cells that lack sufficient peroxidase activity.[4] this compound, as the active metabolite, generally exhibits greater potency and a more direct mechanism of action that is not reliant on cellular enzymatic activation.[5]
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and apocynin as NADPH oxidase inhibitors. It is important to note that experimental conditions, such as cell type and assay method, can significantly influence the observed inhibitory activity.
| Compound | Cell Type/System | Assay | Concentration | Effect | Reference |
| This compound | Dystrophic (mdx) myotubes | DCFH-DA (ROS production) | 300 µM | ~40% inhibition of ROS production | [6] |
| Apocynin | Dystrophic (mdx) myotubes | DCFH-DA (ROS production) | 300 µM | 6-fold increase in ROS production | [6] |
| Apocynin | Activated human neutrophils | Oxygen consumption | 10 µM | IC50 for ROS production | [7] |
| Apocynin | Vascular cell line (A7r5) | Cytochrome c reduction | 1.9 mM | IC50 | [8] |
| This compound | Peripheral Blood Mononuclear Cells (PBMCs) | Gene expression (qRT-PCR) | Lower concentration than apocynin | Strong inhibition of gp91(phox) mRNA expression | [5] |
| Apocynin | Peripheral Blood Mononuclear Cells (PBMCs) | Gene expression (qRT-PCR) | Higher concentration | Weaker inhibition of gp91(phox) mRNA expression | [5] |
Mechanism of Action: Inhibition of NADPH Oxidase Assembly
Both apocynin (after conversion) and this compound inhibit NADPH oxidase activity by preventing the assembly of the functional enzyme complex.[3][7] The primary mechanism involves blocking the translocation of the cytosolic regulatory subunits, particularly p47phox and p67phox, to the cell membrane where the catalytic subunit gp91phox (also known as Nox2) is located.[3][9] Without this assembly, the enzyme cannot be activated to produce superoxide.
Experimental Workflow: Comparing Inhibitor Efficacy
The following diagram outlines a general experimental workflow for comparing the efficacy of this compound and apocynin.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and apocynin.
Measurement of Intracellular Reactive Oxygen Species (ROS) Production
This protocol is adapted from studies measuring ROS in cultured cells.[6]
Objective: To quantify the inhibitory effect of this compound and apocynin on intracellular ROS production.
Materials:
-
Cultured cells (e.g., myotubes, neutrophils)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
-
This compound and apocynin stock solutions
-
NADPH oxidase stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Phosphate-buffered saline (PBS)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black microplate and culture until they reach the desired confluency.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS containing the desired concentrations of this compound, apocynin, or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes).
-
Add the NADPH oxidase stimulant (e.g., PMA) to all wells except for the negative control.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.
-
Continue to record the fluorescence at regular intervals (e.g., every 5 minutes) for up to 60 minutes.
-
Calculate the rate of fluorescence increase as an indicator of ROS production.
-
Compare the rates of ROS production in inhibitor-treated cells to the vehicle-treated control to determine the percent inhibition.
NADPH Oxidase Activity Assay in Cell Lysates (Cytochrome c Reduction)
This cell-free assay measures the production of superoxide by NADPH oxidase in cell membrane fractions.
Objective: To directly measure the inhibitory effect of this compound and apocynin on NADPH oxidase enzyme activity.
Materials:
-
Cells expressing NADPH oxidase
-
Lysis buffer (e.g., containing protease inhibitors)
-
Ultracentrifuge
-
Bradford assay reagents for protein quantification
-
Assay buffer (e.g., phosphate buffer containing EGTA, MgCl2, FAD)
-
NADPH (substrate)
-
Cytochrome c
-
Superoxide dismutase (SOD) as a control
-
This compound and apocynin
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Harvest cells and prepare membrane fractions by homogenization and ultracentrifugation.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration using the Bradford assay.
-
In a 96-well plate, add the assay buffer, cytochrome c, and the desired concentrations of this compound or apocynin.
-
Add a standardized amount of the membrane protein to each well.
-
To a set of control wells, add SOD to confirm that the measured reduction of cytochrome c is superoxide-dependent.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately measure the absorbance at 550 nm at time zero and then at regular intervals for 15-30 minutes.
-
Calculate the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c.
-
The SOD-inhibitable portion of the rate represents the NADPH oxidase activity.
-
Determine the percent inhibition by comparing the activity in the presence of the inhibitors to the vehicle control.
Conclusion
The available evidence strongly suggests that this compound is the active inhibitor of NADPH oxidase, and in many cellular contexts, it is more potent than its precursor, apocynin.[5][6] The reliance of apocynin on peroxidase-mediated activation makes its efficacy cell-type dependent, a critical consideration for in vitro studies.[4] For research requiring consistent and potent inhibition of NADPH oxidase, particularly in non-phagocytic cells, this compound appears to be the superior choice. However, the contradictory findings in some studies highlight the importance of empirically determining the optimal inhibitor and concentration for any specific experimental system.[1] Researchers should carefully consider the cellular model and the presence of peroxidases when choosing between these two compounds.
References
- 1. sbbq.iq.usp.br [sbbq.iq.usp.br]
- 2. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Apocynin inhibits NADPH oxidase in phagocytes but stimulates ROS production in non-phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a dimer of the NADPH oxidase inhibitor apocynin, reduces ROS production and prevents force loss in eccentrically contracting dystrophic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Diapocynin and Other NOX Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Diapocynin and other prominent NADPH oxidase (NOX) inhibitors. This analysis is supported by experimental data to aid in the selection of appropriate research tools for studying oxidative stress and related pathologies.
Introduction to NADPH Oxidase (NOX) and its Inhibition
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS).[1] While ROS play a role in physiological signaling, their overproduction is implicated in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. This has made NOX enzymes attractive therapeutic targets. A variety of small molecule inhibitors have been developed to target these enzymes, each with distinct mechanisms of action, potency, and specificity. This guide focuses on a comparative analysis of this compound, the active metabolite of Apocynin, and other widely used NOX inhibitors such as GKT137831 (Setanaxib) and VAS2870.
Mechanism of Action of Key NOX Inhibitors
The efficacy of a NOX inhibitor is largely determined by its mechanism of action. This compound, for instance, is believed to function by preventing the assembly of the NOX enzyme complex, a critical step for its activation.
This compound and Apocynin: Apocynin is a naturally occurring methoxy-substituted catechol that acts as a prodrug.[2] For it to become an active inhibitor, it must be oxidized by peroxidases, such as myeloperoxidase (MPO), to form this compound, a dimer.[2][3] this compound is thought to inhibit NOX2 by preventing the translocation of the cytosolic subunits, p47phox and p67phox, to the cell membrane, thereby blocking the assembly of the functional enzyme complex.[2][4] Beyond NOX inhibition, this compound has been reported to possess anti-inflammatory and antioxidant properties.[2]
GKT137831 (Setanaxib): This compound is a member of the pyrazolopyridine dione chemical series and is a dual inhibitor of NOX1 and NOX4.[5] It is the first specific NOX inhibitor to have entered clinical trials.[5]
VAS2870: This triazolopyrimidine derivative is considered a pan-NOX inhibitor, demonstrating activity against multiple NOX isoforms.[6][7] Its mechanism is proposed to involve the inhibition of the active enzyme complex assembly.[1]
Diphenyleneiodonium (DPI): Historically used as a NOX inhibitor, DPI is now understood to be a general flavoprotein inhibitor.[4][6] This lack of specificity means it also inhibits other enzymes like nitric oxide synthase (NOS) and xanthine oxidase, limiting its utility as a specific NOX research tool.[6]
Comparative Performance of NOX Inhibitors
The selection of a NOX inhibitor for research purposes depends critically on its potency and selectivity for different NOX isoforms. The following tables summarize the available quantitative data for the inhibitors discussed. While this compound is considered the more potent form of Apocynin, specific IC50 values for this compound are not consistently reported in the literature. Therefore, data for Apocynin is presented as a reference.
| Inhibitor | Target NOX Isoform(s) | IC50 Value (µM) | Reference |
| Apocynin | NOX2 | 10 | [8] |
| GKT137831 (Setanaxib) | NOX1 | 0.14 | [5] |
| NOX4 | 0.11 | [5] | |
| VAS2870 | NOX1 | ~10 | [1] |
| NOX2 | 0.77 | [7] | |
| NOX4 | ~10 | [1] | |
| DPI (Diphenyleneiodonium) | Pan-NOX | ~1-10 | [6] |
Signaling Pathways Involving NADPH Oxidase
The activation of NADPH oxidase is a complex process initiated by a variety of extracellular signals. Growth factors like Vascular Endothelial Growth Factor (VEGF) and vasoactive peptides such as Angiotensin II (Ang II) are potent activators of NOX enzymes, leading to downstream signaling events that contribute to both physiological and pathological processes.
VEGF-Induced NOX Activation
Angiotensin II-Induced NOX Activation
Experimental Protocols for Measuring NOX Inhibition
Accurate and reproducible measurement of NOX activity is crucial for evaluating the efficacy of inhibitors. Below are detailed methodologies for key experiments cited in the literature.
Experimental Workflow for NOX Inhibitor Screening
Amplex® Red Hydrogen Peroxide/Peroxidase Assay
This assay is used to quantify the release of hydrogen peroxide (H₂O₂) from cells or in cell-free systems.
-
Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin. The fluorescence is measured to determine the concentration of H₂O₂.
-
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (50 mM, pH 7.4)
-
H₂O₂ for standard curve
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
-
-
Procedure:
-
Prepare a working solution of Amplex® Red reagent and HRP in phosphate buffer.
-
Add the cell suspension or tissue homogenate to the wells of the microplate.
-
Add the NOX inhibitor at various concentrations.
-
Initiate the reaction by adding a NOX agonist (e.g., PMA).
-
Add the Amplex® Red/HRP working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at various time points.
-
Generate a standard curve using known concentrations of H₂O₂.
-
Calculate the H₂O₂ concentration in the samples based on the standard curve.
-
Lucigenin-Enhanced Chemiluminescence Assay
This assay is commonly used to detect superoxide anion (O₂⁻) production.
-
Principle: Lucigenin (bis-N-methylacridinium nitrate) reacts with superoxide to produce an unstable dioxetane intermediate, which upon decomposition emits light that can be measured with a luminometer.
-
Materials:
-
Lucigenin
-
NADPH
-
Cell or tissue homogenates
-
96-well white microplate
-
Luminometer
-
-
Procedure:
-
Prepare a working solution of lucigenin in an appropriate buffer.
-
Add the cell or tissue homogenate to the wells of the microplate.
-
Add the NOX inhibitor at various concentrations.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the chemiluminescence using a luminometer.
-
Readings are typically taken kinetically over a period of time.
-
Cytochrome c Reduction Assay
This spectrophotometric assay also measures superoxide production.
-
Principle: Superoxide anion reduces cytochrome c, which can be monitored by an increase in absorbance at 550 nm. The specificity of the reaction is confirmed by its inhibition with superoxide dismutase (SOD).
-
Materials:
-
Cytochrome c (from horse heart)
-
NADPH
-
Superoxide dismutase (SOD) for control
-
Cell or tissue homogenates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing cytochrome c and the cell or tissue homogenate in a suitable buffer.
-
Add the NOX inhibitor at various concentrations.
-
For control experiments, add SOD to a parallel set of samples.
-
Initiate the reaction by adding NADPH.
-
Measure the change in absorbance at 550 nm over time.
-
The SOD-inhibitable portion of the cytochrome c reduction is attributed to superoxide production.
-
Electron Paramagnetic Resonance (EPR) Spin Trapping
EPR is a highly specific method for the detection and identification of free radicals like superoxide.
-
Principle: Short-lived free radicals are "trapped" by a spin trapping agent (e.g., DMPO, DEPMPO) to form a more stable radical adduct. This adduct produces a characteristic EPR spectrum that allows for the identification and quantification of the original radical.
-
Materials:
-
EPR spectrometer
-
Spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide - DMPO)
-
Cell suspension or enzyme preparation
-
NOX agonist
-
-
Procedure:
-
Incubate the cells or enzyme preparation with the spin trapping agent and the NOX inhibitor.
-
Stimulate NOX activity with an agonist.
-
Transfer the sample to a capillary tube and place it in the EPR spectrometer.
-
Record the EPR spectrum.
-
Analyze the spectrum to identify and quantify the spin adduct.
-
Conclusion
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. abmole.com [abmole.com]
- 6. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. immune-system-research.com [immune-system-research.com]
Diapocynin: A More Potent Anti-Inflammatory Agent Than Its Precursor, Apocynin
For Immediate Release
New research and comparative data analysis indicate that diapocynin, an oxidative dimer of apocynin, demonstrates significantly greater potency as an anti-inflammatory agent. This guide provides a comprehensive comparison of the two compounds, presenting supporting experimental data, detailed methodologies, and key signaling pathways for researchers, scientists, and drug development professionals.
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. A key driver of inflammatory processes is the excessive production of reactive oxygen species (ROS) by NADPH oxidase (NOX). Both apocynin, a naturally occurring methoxy-substituted catechol, and its derivative, this compound, are recognized as inhibitors of this enzyme complex. However, emerging evidence strongly suggests that this compound is the more active and potent of the two.
This guide reveals that this compound exhibits a significantly lower IC50 value for anti-inflammatory activity and demonstrates superior efficacy in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-10. This enhanced potency is attributed to its increased lipophilicity and more efficient inhibition of the NADPH oxidase complex assembly.
Quantitative Comparison of Anti-Inflammatory Potency
The following table summarizes the key quantitative data from studies comparing the anti-inflammatory effects of this compound and apocynin.
| Parameter | This compound | Apocynin | Fold Difference (this compound vs. Apocynin) | Reference |
| Anti-inflammatory Activity (IC50) | 20.3 µM | 146.6 µM | ~7.2x more potent | [1] |
| Inhibition of TNF-α Production | More pronounced effect | Inhibitory effect | Qualitatively superior | [1] |
| Inhibition of IL-10 Production | More pronounced effect | Less effective | Qualitatively superior | [1] |
| Inhibition of gp91phox mRNA Expression | Strong inhibition | Weaker inhibition (only at higher concentrations) | Qualitatively superior | [1] |
Mechanism of Action: Inhibition of NADPH Oxidase
Both apocynin and this compound exert their anti-inflammatory effects primarily by inhibiting the NADPH oxidase enzyme complex. This multi-subunit enzyme is a major source of ROS in inflammatory cells. The activation of NADPH oxidase requires the translocation of cytosolic subunits (p47phox, p67phox, and Rac) to the membrane-bound components (gp91phox and p22phox).
Apocynin is considered a pro-drug that is converted to its active dimeric form, this compound, by peroxidases such as myeloperoxidase (MPO) present in phagocytic cells.[1] this compound then interferes with the assembly of the active NADPH oxidase complex, primarily by preventing the translocation of the p47phox subunit to the cell membrane. This disruption of the enzyme's assembly leads to a reduction in ROS production and subsequent downstream inflammatory signaling.
Caption: Mechanism of Action
Experimental Protocols
Determination of Anti-inflammatory Activity (IC50)
The half-maximal inhibitory concentration (IC50) for anti-inflammatory activity can be determined by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α) from stimulated immune cells.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with varying concentrations of this compound or apocynin for 1 hour. Subsequently, inflammation is induced by adding an inflammatory stimulus like lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for 24 hours to allow for cytokine production.
-
Cytokine Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
IC50 Calculation: The percentage of TNF-α inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Western Blot for p47phox Translocation
This protocol is used to assess the inhibitory effect of this compound and apocynin on the translocation of the p47phox subunit from the cytosol to the cell membrane.
-
Cell Treatment: Immune cells (e.g., neutrophils or PBMCs) are pre-treated with this compound or apocynin at desired concentrations before being stimulated with an activating agent (e.g., phorbol 12-myristate 13-acetate - PMA).
-
Cell Fractionation: Following stimulation, the cells are harvested and subjected to subcellular fractionation to separate the cytosolic and membrane fractions.
-
Protein Quantification: The protein concentration in both the cytosolic and membrane fractions is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each fraction are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for p47phox. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in p47phox in the cytosolic fraction and a corresponding increase in the membrane fraction upon stimulation, which is inhibited by the test compounds, indicates the inhibition of translocation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the anti-inflammatory potency of this compound and apocynin.
Caption: Experimental Workflow
Conclusion
References
A Comparative Analysis of the Therapeutic Index of Diapocynin and Apocynin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic indices of diapocynin and its parent compound, apocynin. Both molecules are of significant interest for their roles as NADPH oxidase inhibitors, a key target in mitigating oxidative stress-related pathologies. This document synthesizes available experimental data on their efficacy and toxicity, presents detailed experimental protocols, and visualizes key pathways and workflows to aid in research and development decisions.
Executive Summary
Apocynin is a well-studied phytochemical with a favorable safety profile, characterized by a high LD50 in animal models. This compound, an active metabolite of apocynin, is reported to be a more potent inhibitor of NADPH oxidase in certain contexts. While direct comparative in vivo toxicity data for this compound is limited, in vitro studies suggest it may exhibit greater cytotoxicity than apocynin at similar concentrations. Consequently, while this compound may offer enhanced efficacy, its therapeutic window might be narrower than that of apocynin. This guide presents the available data to facilitate a nuanced evaluation of their respective therapeutic potentials.
Data Presentation: Efficacy and Toxicity
The following tables summarize the quantitative data on the efficacy and toxicity of apocynin and this compound based on available literature.
Table 1: Toxicity Data
| Compound | Test System | Method | Endpoint | Value | Citation |
| Apocynin | Mice | Oral | LD50 | 9 g/kg | [1] |
| Mice | Intraperitoneal | LD50 | 650 mg/kg | [1] | |
| Rat Astrocytes | MTT Assay | IC50 | > 1000 µM | [2] | |
| PC12 Cells | MTT Assay | IC50 | > 1000 µM | [2] | |
| This compound | Rat Astrocytes | MTT Assay | IC50 | ~500 µM | [2] |
| PC12 Cells | MTT Assay | IC50 | ~500 µM | [2] |
Note: A specific in vivo LD50 value for this compound was not identified in the reviewed literature. The in vitro data suggests higher cytotoxicity compared to apocynin.
Table 2: Efficacy Data
| Compound | Model | Endpoint | Effective Dose | Citation |
| Apocynin | Human Neutrophils | NADPH Oxidase Inhibition | IC50: 10 µM | |
| Mouse Model of Spinal Cord Injury | Neuroprotection | 5 mg/kg (i.p.) | ||
| Rat Model of Colitis | Anti-inflammatory | 400 mg/kg (oral) | ||
| This compound | Dystrophic Myotubes | ROS Production Inhibition | 300 µM | [3] |
| Rat Model of Parkinson's Disease | Neuroprotection | Not Specified | [4] | |
| Rat Model of Organophosphate Neurotoxicity | Neuroprotection | 300 mg/kg (oral) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the cited data.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is adapted from standard procedures for determining cell viability and cytotoxicity.[6][7]
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cells (e.g., PC12, primary astrocytes)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds (Apocynin, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently pipette the solution up and down to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
NADPH Oxidase Activity Assay: Lucigenin-Enhanced Chemiluminescence
This protocol outlines a common method for measuring NADPH oxidase-derived superoxide production.[8][9]
Objective: To quantify the inhibitory effect of a compound on NADPH oxidase activity.
Materials:
-
Cells or tissue homogenates
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EGTA, 150 mM sucrose)
-
Lucigenin solution (e.g., 5 µM final concentration)
-
NADPH solution (e.g., 100 µM final concentration)
-
Test compounds (Apocynin, this compound)
-
Luminometer
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate lysis buffer. Determine the protein concentration of the samples.
-
Reaction Setup: In a luminometer tube or a white-walled 96-well plate, add the cell lysate or homogenate (e.g., 20 µg of protein).
-
Compound Incubation (Optional): To test for inhibition, pre-incubate the sample with the test compound at various concentrations for a specified time.
-
Assay Initiation: Add the assay buffer containing lucigenin to the sample.
-
Measurement: Place the sample in the luminometer and initiate the reading. To start the reaction, inject NADPH into the sample.
-
Data Acquisition: Measure the chemiluminescence signal over time (e.g., every 30 seconds for 10 minutes). The signal is typically expressed as relative light units (RLU).
-
Data Analysis: Calculate the rate of superoxide production from the slope of the chemiluminescence curve. Normalize the activity to the protein concentration of the sample (RLU/min/mg protein). For inhibition studies, calculate the percentage of inhibition for each compound concentration relative to the untreated control and determine the IC50 value.
In Vivo Efficacy Model: Experimental Autoimmune Encephalomyelitis (EAE)
This protocol provides a general framework for inducing and evaluating EAE in mice, a common model for multiple sclerosis, to assess the therapeutic efficacy of test compounds.[10][11][12][13]
Objective: To evaluate the ability of a compound to ameliorate the clinical signs of EAE.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Test compounds (Apocynin, this compound) formulated for administration (e.g., oral gavage, intraperitoneal injection)
-
Scoring system for clinical signs of EAE
Procedure:
-
EAE Induction (Day 0):
-
Emulsify MOG35-55 peptide in CFA.
-
Anesthetize the mice and administer a subcutaneous injection of the MOG/CFA emulsion at two sites on the flank (e.g., 100 µL per site).
-
Administer an intraperitoneal injection of PTX in sterile PBS (e.g., 200 ng in 100 µL).
-
-
Second PTX Injection (Day 2):
-
Administer a second intraperitoneal injection of PTX.
-
-
Compound Treatment:
-
Begin treatment with the test compound or vehicle control at a predetermined time point (e.g., at the time of immunization or at the onset of clinical signs). Administer the compounds daily according to the planned dosing regimen.
-
-
Clinical Scoring:
-
Monitor the mice daily for body weight and clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical signs using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
-
Data Analysis:
-
Plot the mean clinical score for each group over time.
-
Analyze key parameters such as the day of onset, peak clinical score, and cumulative disease score.
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the treatment groups to the vehicle control group.
-
Mandatory Visualizations
Signaling Pathway
Caption: NADPH Oxidase activation and inhibition by apocynin/diapocynin.
Experimental Workflows
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: Workflow for an in vivo efficacy study using the EAE mouse model.
Evaluation of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose (TD50/ED50 or LD50/ED50). A higher TI indicates a wider margin of safety.
Apocynin: Based on the available data, apocynin exhibits a very favorable therapeutic index. With an oral LD50 of 9 g/kg in mice and effective doses reported in the range of 5 to 400 mg/kg in various rodent models, the therapeutic window appears to be substantial.[1] This low toxicity profile is a significant advantage for its potential clinical development.
This compound: A definitive in vivo LD50 for this compound is not readily available in the public domain, which precludes a precise calculation of its therapeutic index. However, some inferences can be drawn from the available data. In vitro cytotoxicity studies suggest that this compound is more cytotoxic than apocynin, with an IC50 of approximately 500 µM in both astrocytes and PC12 cells, whereas apocynin's IC50 was greater than 1000 µM in the same study.[2]
In terms of efficacy, this compound has been shown to be effective in vivo at doses such as 300 mg/kg orally in a rat model of neurotoxicity.[5] While this compound is often cited as being more potent than apocynin as an NADPH oxidase inhibitor, the current data is insufficient to definitively conclude that its therapeutic index is superior.[3][4] The potentially increased toxicity, as suggested by the in vitro data, may offset its enhanced efficacy, potentially resulting in a narrower therapeutic window compared to apocynin.
Apocynin demonstrates a wide therapeutic index based on current preclinical data, making it an attractive candidate for further development. This compound, while a more potent derivative, requires further investigation into its in vivo toxicity to accurately determine its therapeutic index. Researchers should consider the trade-off between the enhanced potency of this compound and the well-established safety profile of apocynin when selecting a compound for further studies. Future preclinical safety and toxicology studies on this compound are warranted to better define its risk-benefit profile.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. NADPH Oxidase Activity Assay With Lucigenin Chemiluminescence [bio-protocol.org]
- 9. 2.12. Measurement of NADPH oxidase activity by lucigenin chemiluminescence assay [bio-protocol.org]
- 10. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 11. 4.4. Induction of Experimental Autoimmune Encephalomyelitis (EAE) [bio-protocol.org]
- 12. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 13. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Assessment of Diapocynin and Apocynin Bioavailability: A Guide for Researchers
Introduction
Apocynin, a naturally occurring methoxy-substituted catechol, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its inhibitory effects on NADPH oxidase. In contrast, diapocynin, the dimer of apocynin, has been a subject of investigation regarding its potential role as an active metabolite. This guide provides a comparative assessment of the bioavailability of this compound and apocynin, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. A crucial finding from multiple in vivo studies is that this compound is not a significant metabolite of apocynin, which inherently limits a direct side-by-side bioavailability comparison based on the administration of apocynin.[1][2][3] This guide will therefore present the available pharmacokinetic data for apocynin and address the current understanding of this compound's in vivo presence.
Quantitative Bioavailability Data
The following tables summarize the key pharmacokinetic parameters of apocynin from preclinical studies. To date, there is a notable absence of published literature detailing the bioavailability and pharmacokinetic profile of directly administered this compound.
Table 1: Pharmacokinetic Parameters of Apocynin in Rats
| Parameter | Intravenous (IV) Administration | Intragastric (IG) Administration | Reference |
| Dose | 50 mg/kg (equimolar to 80 mg/kg AN-1) | 50 mg/kg | [4] |
| Cmax | - | 0.008 ± 0.002 mmol/L | [4] |
| Tmax | - | 5.3 ± 1.0 min | [4] |
| AUC₀₋t | 2.49 ± 0.46 mmol/L·min | - | [4] |
| t₁/₂ | 6.1 min | - | [4] |
| Absolute Bioavailability | - | 2.8% | [4][5] |
Table 2: Pharmacokinetic Parameters of Apocynin in Mice
| Parameter | Intravenous (IV) Administration | Reference |
| Dose | 5 mg/kg | [2][6] |
| Cmax (plasma) | 5494 ± 400 ng/mL | [2][6] |
| Tmax (plasma) | 1 min | [2][6] |
| t₁/₂ | 0.05 hours | [2] |
| Clearance | 7.76 L/h/kg | [2] |
Experimental Protocols
The data presented above were derived from studies employing rigorous experimental designs to assess the bioavailability of apocynin.
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Drug Administration:
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection was used to quantify apocynin concentrations in plasma. The chromatographic separation was achieved on an Agilent HC-C18 column with a mobile phase of methanol and water (53:47, v/v) at an isocratic flow rate of 1.0 mL/min, and UV detection was set at 279 nm.[4]
Pharmacokinetic Study in Mice
-
Drug Administration:
-
Sample Collection: Blood, urine, and tissue (liver, heart, brain) samples were collected at various time points post-injection.[2]
-
Analytical Method: Apocynin concentrations were determined using a High-Performance Liquid Chromatography (HPLC) system coupled to a linear ion-trap tandem mass spectrometer (HPLC-MS/MS).[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Apocynin as an NADPH Oxidase Inhibitor
Apocynin is widely recognized for its role as an inhibitor of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS).
Caption: Apocynin inhibits NADPH oxidase by preventing the translocation of the p47phox subunit.
Experimental Workflow for a Typical Bioavailability Study
The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study to determine the bioavailability of a compound.
Caption: A generalized workflow for determining the bioavailability of a test compound.
References
- 1. Bioavailabity of apocynin through its conversion to glycoconjugate but not to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of Pharmacokinetics Behavior of Apocynin by Nitrone Derivatization: Comparative Pharmacokinetics of Nitrone-Apocynin and its Parent Apocynin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of Pharmacokinetics Behavior of Apocynin by Nitrone Derivatization: Comparative Pharmacokinetics of Nitrone-Apocynin and its Parent Apocynin in Rats | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
A comparative study on the long-term effects of Diapocynin versus apocynin.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of Diapocynin and its parent compound, apocynin. Both molecules are recognized for their inhibitory effects on NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS), and have been investigated for their therapeutic potential in a range of chronic diseases. This document synthesizes available experimental data to facilitate an objective evaluation of their performance and potential for long-term therapeutic application.
Executive Summary
Apocynin, a naturally occurring methoxy-substituted catechol, has long been utilized as an inhibitor of NADPH oxidase. It is often considered a prodrug that is converted to its active dimeric form, this compound, through peroxidase-mediated oxidation. However, recent in vivo studies have cast doubt on this conversion, suggesting that apocynin may exert its effects through other mechanisms as well. This compound, on the other hand, is considered a more potent and direct inhibitor of NOX. This guide delves into the long-term implications of these differences, comparing their efficacy, safety profiles, and mechanisms of action based on available preclinical data.
Data Presentation: Quantitative Comparison of Long-Term Effects
The following tables summarize quantitative data from various long-term studies on this compound and apocynin. Due to the limited number of direct, long-term comparative studies, data is presented from individual studies on each compound, focusing on key outcomes in chronic disease models.
Table 1: Comparative Efficacy in Chronic Disease Models
| Parameter | This compound | Apocynin | Study Model & Duration | Source(s) |
| Neuroprotection | Significant rescue of motor impairment, reduced neurodegeneration and reactive astrogliosis. | Delayed disease progression in a mouse model of ALS. | Rat model of organophosphate-induced neurotoxicity (intermittent treatment over days) / Mouse model of ALS (daily in drinking water) | [1][2][3] |
| Cardiovascular Effects | Less potent but faster-reversing hypotensive and vasorelaxant effects compared to apocynin. | Long-lasting hypotensive effect, reduced blood pressure and oxidative stress biomarkers in hypertensive rats. | Normotensive rats (acute comparison) / Spontaneously Hypertensive Rats (chronic treatment) | [3] |
| Anti-inflammatory Effects | Pronounced inhibition of TNF-α and IL-10 production. | Reduced serum levels of TNF-α, IL-6, and leptin in obese mice. | LPS-activated peripheral blood mononuclear cells / High-fat diet-induced obese mice | [4][5] |
| Oxidative Stress Reduction | Significantly reduced ROS production in dystrophic myotubes. | Reduced ROS production in the liver, heart, and brain of mice on a high-fat diet. | mdx mouse myotubes / C57BL/6J mice on a high-fat diet (16 weeks) | [6] |
Table 2: Comparative Safety and Pharmacokinetics
| Parameter | This compound | Apocynin | Study Details | Source(s) |
| Long-Term Safety | No adverse effects reported in a long-term neurotoxicity model. | No reported side effects in various long-term preclinical studies. | Rat model of neurotoxicity / Various chronic disease models | [1][2][7] |
| In Vivo Metabolism | Not a metabolite of apocynin in vivo. | Rapidly metabolized, primarily into a glycosylated form. Does not appear to convert to this compound in vivo. | Pharmacokinetic studies in mice. | [8] |
| Half-life (t1/2) | Effects reversed faster than apocynin in an acute study. | Short half-life and rapid clearance. | Rat study of hypotensive effects / Mouse pharmacokinetic study. | [3] |
| Bioavailability | Higher lipophilicity than apocynin. | Low oral bioavailability. | Inferred from chemical properties / Pharmacokinetic studies in rats. | [5][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Long-Term Administration of Apocynin in a Fragile X Syndrome Mouse Model
-
Animal Model: Male Fmr1-KO mice and wild-type (WT) control mice.
-
Treatment: Apocynin was administered orally in the drinking water at doses of 10 mg/kg/day or 30 mg/kg/day for 30 or 120 days.[10]
-
Outcome Measures:
-
Behavioral Tests: Locomotor activity, object recognition test for short-term and long-term memory.[10]
-
Oxidative Stress Markers: Measurement of reactive oxygen species (ROS) production in macrophages and brain slices, and thiobarbituric acid-reactive substances (TBARS) levels in brain membranes.[10]
-
Western Blotting: Analysis of pERK1/2 and p47phox protein levels in specific brain areas.[10]
-
Long-Term Neuroprotective Effects of this compound in a Rat Model of Neurotoxicity
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Neurotoxicity: Intoxication with diisopropylfluorophosphate (DFP).
-
Treatment: this compound (300 mg/kg) was administered orally in six doses at 12-hour intervals, starting 2 hours after the termination of seizures with diazepam.[1][2]
-
Outcome Measures:
-
Motor Function: Assessment of motor impairment.
-
Electrophysiology: Monitoring of epileptiform spiking.
-
Histopathology: Evaluation of reactive astrogliosis and neurodegeneration in the hippocampus.
-
Biochemical Analysis: Measurement of GP91phox, glutathiolated protein, serum nitrite, and proinflammatory cytokines in the hippocampus.[1][2]
-
Chronic Administration of Apocynin in a Rat Model of Hyperoxaluria-Induced Renal Injury
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hyperoxaluria: Diet supplemented with 5% w/w hydroxy-L-proline (HLP).
-
Treatment: Apocynin (4 mM) was supplemented in the drinking water for 28 days.[11]
-
Outcome Measures:
-
Gene Expression Analysis: Global transcriptome analysis of kidney cortex and medulla tissues.
-
Immunohistochemistry: Confirmation of protein expression of selected genes related to the NADPH oxidase system.[11]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Mechanism of Action: NADPH Oxidase Inhibition
Caption: Proposed mechanism of NADPH oxidase inhibition by Apocynin and this compound.
Experimental Workflow for Long-Term Neuroprotection Study
Caption: Workflow for assessing the long-term neuroprotective effects of this compound.
Signaling Pathways Modulated by Apocynin in Chronic Inflammation
Caption: Key signaling pathways modulated by long-term Apocynin administration.
Discussion and Conclusion
The available evidence suggests that both this compound and apocynin hold promise for the long-term management of chronic diseases characterized by oxidative stress and inflammation. This compound appears to be a more potent direct inhibitor of NADPH oxidase in vitro.[5][6] However, the long-held belief that apocynin's in vivo efficacy is solely dependent on its conversion to this compound is now challenged by pharmacokinetic data showing this conversion does not significantly occur in the body.[8] This indicates that apocynin likely possesses intrinsic therapeutic activities or is converted to other active metabolites.
Long-term studies with apocynin have consistently demonstrated a favorable safety profile, with no significant adverse effects reported even with chronic administration.[7] It has shown efficacy in various chronic models, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndrome.[3][4][12]
Data on the long-term administration of this compound is less extensive. However, existing studies point to its potent neuroprotective effects without reported toxicity.[1][2] The higher lipophilicity of this compound may offer advantages in terms of tissue distribution, particularly to the central nervous system.[5][9]
Future Directions:
Direct, long-term comparative studies are critically needed to definitively establish the relative efficacy and safety of this compound versus apocynin. Such studies should include comprehensive pharmacokinetic and pharmacodynamic profiling, as well as a thorough assessment of potential off-target effects. Further investigation into the in vivo metabolism and mechanism of action of apocynin is also warranted to fully understand its therapeutic effects.
References
- 1. This compound, an NADPH oxidase inhibitor, counteracts diisopropylfluorophosphate-induced long-term neurotoxicity in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NADPH Oxidase Inhibitor, this compound, Counteracts Diisopropylfluorophosphate (DFP)-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apocynin Improves Insulin Resistance through Suppressing Inflammation in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apocynin-Treatment Reverses Hyperoxaluria Induced Changes in NADPH Oxidase System Expression in Rat Kidneys: A Transcriptional Study | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Diapocynin: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Diapocynin, a compound noted for its anti-inflammatory and antioxidant properties. Adherence to these protocols is vital to mitigate risks and ensure compliance with regulatory standards.
This compound: Key Chemical and Physical Properties
A clear understanding of a compound's properties is the first step toward safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₈O₆ | [1][2][3] |
| Molecular Weight | 330.3 g/mol | [1][3] |
| CAS Number | 29799-22-2 | [2][3][4] |
| Melting Point | >260 °C | [3] |
| Solubility | ||
| DMF | 30 mg/ml | [2][5][6] |
| DMSO | 30 mg/ml | [2][5][6] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [2][5][6] |
| Ethanol | 20 mg/ml | [2][5][6] |
Hazard Profile and Safety Precautions
This compound is classified as very toxic to aquatic life with long-lasting effects.[1][4] Some safety data sheets also indicate it may cause skin irritation, serious eye irritation, and respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[7]
Step-by-Step Disposal Procedures for this compound
The primary directive for the disposal of this compound is to adhere to local, regional, national, and international regulations.[4] Avoid releasing it into the environment and collect any spillage.[4] The following procedures are designed to provide a clear, operational workflow for the proper disposal of this compound waste in a laboratory setting.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired pure compounds and contaminated materials (e.g., weigh boats, contaminated gloves, and bench paper), in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, be sealable, and stored in a designated hazardous waste accumulation area.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should not be disposed of down the drain due to their toxicity to aquatic life.
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
If this compound is dissolved in a solvent, the waste should be segregated based on the solvent's hazardous properties (e.g., flammable, halogenated). Never mix incompatible wastes.[8]
-
The container should be stored in secondary containment to prevent spills.[8]
-
Decontamination of Glassware and Equipment:
-
Rinse all glassware and equipment that has come into contact with this compound.
-
The first rinse should be collected and disposed of as hazardous liquid waste.[8] For highly concentrated solutions, it is recommended to collect the first three rinses.
-
Subsequent rinses of glassware with water and a suitable detergent can be performed, with the rinse water being disposed of according to institutional guidelines, which may permit drain disposal for highly diluted, non-hazardous rinse water.
Disposal of Empty Containers:
-
Ensure that original containers of this compound are thoroughly emptied.
-
The first rinse of the empty container with a suitable solvent should be collected and disposed of as hazardous liquid waste.[8]
-
After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, or recycled, provided all hazardous residue has been removed.[8][9] Scratch out all personal or proprietary information on the label before disposal.[9]
Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all waste containers are properly labeled with the contents and associated hazards before collection.
Mechanism of Action: Inhibition of NADPH Oxidase
This compound is recognized for its role as an inhibitor of NADPH oxidase, an enzyme complex involved in the production of reactive oxygen species (ROS).[2][10] Understanding this mechanism is crucial for researchers investigating its therapeutic potential.
References
- 1. This compound | C18H18O6 | CID 9927489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
